1,2,4-Tribromobutane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4-tribromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br3/c5-2-1-4(7)3-6/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFHIKGQGFCINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334486 | |
| Record name | 1,2,4-tribromobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38300-67-3 | |
| Record name | 1,2,4-tribromobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,2,4-Tribromobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Tribromobutane is a halogenated hydrocarbon with the chemical formula C4H7Br3.[1][2][3] It is a colorless liquid with a strong, pungent odor.[3] This versatile compound serves as a key intermediate in various organic syntheses, offering a platform for the introduction of bromine atoms into molecular structures. Its utility is prominent in the production of pharmaceuticals, agrochemicals, and flame retardants.[3] Understanding the chemical properties and reactivity of this compound is crucial for its effective and safe utilization in research and development.
Chemical and Physical Properties
A summary of the key quantitative physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Unit |
| Molecular Formula | C4H7Br3 | |
| Molecular Weight | 294.81 | g/mol |
| CAS Number | 38300-67-3 | |
| Appearance | Colorless liquid | |
| Odor | Strong, pungent | |
| Density (estimate) | 2.2505 | g/cm³ |
| Boiling Point (estimate) | 218.12 | °C |
| Melting Point | -18 | °C |
| Flash Point | 104.9 | °C |
| Vapor Pressure | 0.0336 | mmHg at 25°C |
| Refractive Index | 1.5588 | |
| Solubility | Sparingly soluble in water |
Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by the presence of three bromine atoms attached to the butane backbone. These bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The different positions of the bromine atoms (primary at C1 and C4, and secondary at C2) can lead to regioselectivity in these reactions, depending on the reaction conditions and the nature of the nucleophile. Common nucleophiles include azides, cyanides, thiols, and amines.
The general workflow for a nucleophilic substitution reaction involving this compound can be visualized as follows:
Caption: Workflow of a typical nucleophilic substitution reaction.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the bromination of 1,2,4-butanetriol using a suitable brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The hydroxyl groups of the triol are replaced by bromine atoms in this reaction.
The logical relationship in this synthesis can be depicted as follows:
Caption: Synthesis route from 1,2,4-butanetriol.
Experimental Protocols
While specific, detailed experimental protocols for reactions of this compound are often substrate and reaction-dependent, a general procedure for a nucleophilic substitution reaction is outlined below. Researchers should adapt this protocol based on the specific nucleophile and desired product.
General Protocol for Nucleophilic Substitution of this compound with Sodium Azide
-
Materials: this compound, sodium azide (NaN3), a suitable solvent (e.g., dimethylformamide - DMF), round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, and standard glassware for workup and purification.
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in the chosen solvent.
-
Add a stoichiometric excess of sodium azide to the solution. The exact amount will depend on the number of bromine atoms to be substituted.
-
Attach a condenser to the flask and heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C). The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine to remove any remaining DMF and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the desired azido-substituted butane.
-
Safety and Handling
This compound is a chemical that requires careful handling. It is known to be an irritant to the skin and eyes.[3] It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily utilized for its ability to undergo nucleophilic substitution reactions. Its chemical and physical properties make it a versatile building block for the synthesis of a variety of functionalized molecules. A thorough understanding of its reactivity and safe handling practices is essential for its successful application in research and development, particularly in the fields of pharmaceuticals and agrochemicals.
References
Spectroscopic Profile of 1,2,4-Tribromobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4-tribromobutane (CAS No: 38300-67-3), a halogenated hydrocarbon of interest in various synthetic applications. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of predicted data, expected spectral features, and detailed, generalized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Molecular Structure and Expected Spectroscopic Features
This compound possesses a four-carbon aliphatic chain with bromine atoms substituted at the first, second, and fourth positions. The chemical formula is C4H7Br3, and the molecular weight is approximately 294.81 g/mol .[1] The asymmetry of the molecule is a key determinant of its spectroscopic properties, leading to distinct signals for each carbon and proton in its Nuclear Magnetic Resonance (NMR) spectra.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.[2]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of seven non-equivalent protons. The protons attached to carbons bearing bromine atoms will be deshielded, causing their signals to appear at a lower field (higher ppm value). Spin-spin coupling between adjacent non-equivalent protons will result in complex multiplets for each signal.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-1 (CH₂Br) | 3.5 - 3.7 | Doublet of doublets (dd) |
| H-2 (CHBr) | 4.2 - 4.4 | Multiplet (m) |
| H-3 (CH₂) | 2.3 - 2.6 | Multiplet (m) |
| H-4 (CH₂Br) | 3.4 - 3.6 | Triplet (t) |
¹³C NMR Spectroscopy
Due to the lack of symmetry, the ¹³C NMR spectrum of this compound is predicted to show four distinct signals, one for each carbon atom. The carbons directly bonded to the electronegative bromine atoms will be significantly deshielded, shifting their signals downfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₂Br) | 30 - 40 |
| C-2 (CHBr) | 30 - 40 |
| C-3 (CH₂) | Downfield shifted |
| C-4 (CH₂Br) | 30 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be characterized by absorption bands corresponding to the vibrations of its constituent chemical bonds.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | 2850-3000 | Medium to Strong |
| CH₂ bend | 1450-1480 | Medium |
| C-Br stretch | 500-600 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely be employed.
Table 4: Expected Mass Spectrometry Data for this compound
| Feature | Expected Observation |
| Molecular Ion (M⁺) | A characteristic cluster of peaks will be observed due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The most abundant peaks in this cluster would correspond to the different combinations of these isotopes. |
| Fragmentation Pattern | Common fragmentation pathways would involve the loss of bromine atoms (Br•) and hydrobromic acid (HBr), as well as cleavage of the carbon-carbon bonds. |
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
FT-IR Spectroscopy Protocol
Objective: To obtain the Fourier-Transform Infrared (FT-IR) spectrum of this compound.
Methodology:
-
Sample Preparation (Thin Film Method for a Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a single drop of neat this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top and gently rotate to create a thin, uniform liquid film.
-
-
Instrumentation: Use a FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.
-
Place the prepared salt plate assembly in the sample holder of the spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
Objective: To obtain the mass spectrum of this compound.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, this can be done via direct injection or through a gas chromatograph (GC-MS).[2]
-
Ionization: Utilize Electron Ionization (EI) as the ionization method. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[2]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
-
Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
Synthesis and Mechanism of 1,2,4-Tribromobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and reaction mechanisms of 1,2,4-tribromobutane, a halogenated hydrocarbon of interest in various synthetic applications. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the principal synthetic routes and their established mechanisms, providing a foundational understanding for further research and development.
Synthesis of this compound
Two primary synthetic pathways have been identified for the preparation of this compound: the bromination of 1,2,4-butanetriol and the addition of bromine to 4-bromo-1-butene.
Bromination of 1,2,4-Butanetriol
A common method for synthesizing this compound involves the substitution of the hydroxyl groups of 1,2,4-butanetriol with bromine atoms. This transformation is typically achieved using brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
A potential alternative two-step process involves the conversion of 1,2,4-butanetriol into a derivative with good leaving groups, such as mesylates or tosylates. The subsequent treatment of this intermediate with a bromide salt, like sodium bromide, would lead to the formation of this compound via nucleophilic substitution.
Addition of Bromine to 4-Bromo-1-butene
Another viable synthetic route is the electrophilic addition of molecular bromine (Br₂) across the double bond of 4-bromo-1-butene. This reaction proceeds to yield the desired this compound. Reports suggest that this method can achieve high yields, potentially up to 86%, under carefully controlled reaction conditions.
Reaction Mechanisms
The formation of this compound from the aforementioned precursors proceeds through well-established reaction mechanisms.
Mechanism of 1,2,4-Butanetriol Bromination
The bromination of 1,2,4-butanetriol with phosphorus tribromide is understood to proceed via a series of Sɴ2 reactions. The mechanism for the conversion of a primary or secondary alcohol to an alkyl bromide using PBr₃ generally involves the following steps:
-
Activation of the Alcohol: The oxygen atom of a hydroxyl group acts as a nucleophile, attacking the phosphorus atom of PBr₃. This forms a protonated dibromophosphite intermediate, converting the hydroxyl group into a good leaving group.
-
Nucleophilic Attack: A bromide ion, displaced in the initial step, then acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group from the backside.
-
Product Formation: This backside attack results in the formation of the corresponding alkyl bromide with an inversion of stereochemistry at the chiral center, if applicable, and generates a dibromophosphorous acid byproduct. This process is repeated for all three hydroxyl groups of 1,2,4-butanetriol to yield this compound.
Figure 1. Simplified workflow for the bromination of 1,2,4-butanetriol.
Mechanism of Bromine Addition to 4-Bromo-1-butene
The addition of bromine to the double bond of 4-bromo-1-butene is a classic example of electrophilic addition. The key steps of this mechanism are:
-
Polarization of Bromine: As the bromine molecule approaches the electron-rich double bond of 4-bromo-1-butene, the π electrons of the alkene induce a dipole in the Br-Br bond.
-
Formation of a Bromonium Ion: The alkene's π electrons attack the partially positive bromine atom, displacing the other bromine atom as a bromide ion. This results in the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond.
-
Nucleophilic Attack by Bromide: The bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This backside attack leads to the opening of the three-membered ring.
-
Product Formation: The result of this anti-addition is the formation of this compound. The stereochemistry of the product is determined by this anti-addition mechanism.
Figure 2. Reaction pathway for the addition of bromine to 4-bromo-1-butene.
Experimental Protocols and Data Presentation
Consequently, a table summarizing quantitative data cannot be provided at this time. Researchers interested in the synthesis of this compound are encouraged to develop experimental procedures based on the general principles outlined in this guide for the bromination of polyols and the electrophilic addition of halogens to alkenes. Standard laboratory techniques for reaction monitoring, workup, and purification would be applicable.
Conclusion
The synthesis of this compound can be approached through two primary routes: the bromination of 1,2,4-butanetriol and the addition of bromine to 4-bromo-1-butene. The underlying mechanisms for these transformations, Sɴ2 substitution and electrophilic addition respectively, are well-understood in organic chemistry. While this guide provides a solid theoretical framework for these synthetic pathways, the lack of specific experimental data in the public domain necessitates further laboratory investigation to establish optimized and reproducible protocols. The information presented herein should serve as a valuable starting point for researchers and professionals in the field of chemical synthesis and drug development.
A Technical Guide to the Solubility of 1,2,4-Tribromobutane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Predicted Solubility of 1,2,4-Tribromobutane
This compound (C₄H₇Br₃) is a polyhalogenated alkane. Its structure, featuring three polar carbon-bromine bonds, imparts a significant degree of polarity to the molecule. However, the overall polarity is influenced by the molecule's geometry. As a general rule, the principle of "like dissolves like" governs solubility. This principle states that substances with similar polarities are more likely to be soluble in one another.
Based on its structure, this compound is expected to be miscible with a wide range of common organic solvents and immiscible in water.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Propanol, Butanol | Soluble to Miscible | The hydroxyl group in alcohols allows for hydrogen bonding and they possess both polar and non-polar characteristics, making them good solvents for a range of solutes. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Soluble to Miscible | Ethers are relatively polar and can act as hydrogen bond acceptors, facilitating the dissolution of polar solutes. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Soluble to Miscible | The carbonyl group in ketones is polar, making them effective solvents for polar and semi-polar compounds. |
| Esters | Ethyl acetate, Propyl acetate | Soluble to Miscible | Esters contain a polar carbonyl group and are good solvents for a variety of organic compounds. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform, Carbon tetrachloride | Miscible | As a halogenated hydrocarbon itself, this compound shares similar intermolecular forces (van der Waals forces) with these solvents, leading to high miscibility. |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Soluble | The non-polar nature of aromatic hydrocarbons allows them to dissolve other non-polar and moderately polar compounds through dispersion forces. |
| Apolar Solvents | Hexane, Cyclohexane | Sparingly Soluble to Soluble | While this compound has polar bonds, the overall molecule may have sufficient non-polar character to be soluble in non-polar alkanes. |
| Water | H₂O | Insoluble to Very Sparingly Soluble | The high polarity of water and its extensive hydrogen bonding network make it a poor solvent for relatively non-polar organic molecules like this compound. |
Experimental Protocols for Solubility Determination
The following are generalized experimental protocols for the qualitative and quantitative determination of the solubility of a liquid analyte, such as this compound, in a liquid solvent.
Qualitative "Rule of Thumb" Method
This method provides a rapid, qualitative assessment of solubility.
Materials:
-
This compound
-
Selected organic solvents
-
Small test tubes (e.g., 13x100 mm)
-
Pipettes or droppers
-
Vortex mixer (optional)
Procedure:
-
Add approximately 1 mL of the chosen solvent to a clean, dry test tube.
-
Add a few drops (approximately 0.1 mL) of this compound to the solvent.
-
Stopper the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more consistent mixing.
-
Allow the mixture to stand and observe.
-
Interpretation of Results:
-
Miscible: A single, clear liquid phase is observed.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that does not separate quickly.
-
Immiscible: Two distinct liquid layers are observed.
-
Quantitative Gravimetric Method (for determining solubility at saturation)
This method determines the concentration of a saturated solution at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Thermostatically controlled water bath or shaker incubator
-
Small, sealable vials or flasks
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dish or vial
-
Fume hood
Procedure:
-
Add a known volume or mass of the solvent to a sealable vial.
-
Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed and some undissolved solute remains.
-
Seal the vial tightly and place it in a thermostatically controlled water bath or shaker incubator set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.
-
After equilibration, stop the agitation and allow any undissolved this compound to settle.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved droplets.
-
Transfer the filtered saturated solution to a pre-weighed evaporation dish.
-
Record the exact mass of the transferred saturated solution.
-
Place the evaporation dish in a fume hood and allow the solvent to evaporate completely. Gentle heating can be used to accelerate this process, provided the solvent is volatile and the solute is not.
-
Once the solvent has completely evaporated, weigh the evaporation dish containing the this compound residue.
-
Calculation:
-
Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent = (Mass of saturated solution) - (Mass of dissolved this compound)
-
Solubility = (Mass of dissolved this compound / Mass of solvent) x 100 (expressed as g/100 g of solvent)
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a liquid compound in a solvent.
Caption: Generalized workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains to be experimentally determined and published, a strong qualitative prediction can be made based on its chemical structure. It is anticipated to be soluble to miscible in a wide array of common organic solvents and insoluble in water. The provided experimental protocols offer a clear path for researchers to obtain precise quantitative solubility data for their specific applications. This guide serves as a valuable resource for scientists and professionals in drug development and other research fields who require an understanding of the solubility characteristics of this compound.
In-Depth Technical Guide on the Theoretical and Computational Modeling of 1,2,4-Tribromobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1,2,4-tribromobutane. Due to the limited availability of direct computational studies on this compound, this document leverages detailed theoretical and experimental data from closely related, well-studied brominated alkanes as illustrative examples. The principles and protocols outlined herein are directly transferable to the analysis of this compound and are intended to serve as a foundational resource for researchers and scientists. This guide covers conformational analysis, vibrational spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting both the theoretical underpinnings and practical computational approaches. Detailed experimental protocols for the synthesis and characterization of brominated alkanes are also provided to bridge the gap between computational predictions and experimental validation. All quantitative data is summarized in structured tables, and key conceptual workflows are visualized using Graphviz diagrams to enhance clarity and comprehension.
Introduction
This compound is a halogenated hydrocarbon with the chemical formula C4H7Br3.[1] The presence of three bromine atoms on the butane backbone introduces significant conformational complexity and diverse chemical reactivity, making it an interesting candidate for theoretical and computational investigation. Such studies are crucial for understanding its molecular properties, potential interactions in biological systems, and its utility as a synthetic intermediate.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for elucidating the electronic structure, conformational landscape, and spectroscopic properties of molecules like this compound. By modeling these properties, researchers can gain insights that are often difficult or expensive to obtain through experimental means alone. This guide will walk through the key areas of theoretical study and provide a framework for conducting and interpreting computational analyses of this compound.
Theoretical Studies and Computational Modeling
The computational investigation of a flexible molecule like this compound typically follows a structured workflow. This involves identifying all possible conformations, optimizing their geometries, and then calculating their spectroscopic and other physicochemical properties.
References
Physical properties of 1,2,4-Tribromobutane (boiling point, density)
An In-depth Technical Guide on the Physical Properties of 1,2,4-Tribromobutane
This technical guide provides a focused overview of the key physical properties of this compound, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Physical Properties
This compound is a halogenated organic compound with the chemical formula C4H7Br3.[1][2] As a brominated alkane, its physical characteristics are significantly influenced by the presence of three heavy bromine atoms.[2] It exists as a colorless liquid with a strong, pungent odor.[1] The high molecular weight and the polarity of the carbon-bromine bonds contribute to its relatively high boiling point and density compared to its non-halogenated counterpart, butane.[2]
Data Presentation
The quantitative physical properties of this compound are summarized in the table below. It is important to note that these values are estimates.
| Physical Property | Value |
| Boiling Point | 218.12°C[3] |
| Density | 2.2505 g/cm³[3] |
| Molecular Formula | C4H7Br3[3] |
| Molar Mass | 294.81 g/mol |
Experimental Protocols
While specific experimental protocols for the determination of the boiling point and density of this compound are not extensively detailed in publicly available literature, standard methodologies for liquid compounds are applicable.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, a distillation-based method is typically employed.
General Protocol:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.
-
Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The sample is gradually heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser.
-
Temperature Measurement: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This constant temperature is the observed boiling point.[4]
-
Condensation and Collection: The vapor then passes into the condenser, where it cools and liquefies, and the pure liquid is collected in the receiving flask.[4]
-
Pressure Correction: The observed boiling point may need to be corrected based on the atmospheric pressure at the location of the experiment, as boiling point is pressure-dependent.[4]
Determination of Density
The density of a liquid can be determined using a pycnometer or a hydrometer.
General Protocol using a Pycnometer:
-
Mass of Empty Pycnometer: The mass of a clean, dry pycnometer is accurately measured.
-
Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature, and its mass is measured. The mass of the water is then calculated.
-
Volume Calculation: The volume of the pycnometer is determined using the known density of water at that specific temperature.
-
Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound. Its mass is measured, and the mass of the liquid is calculated.
-
Density Calculation: The density of this compound is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Logical Workflow Visualization
The following diagram illustrates a generalized workflow for the characterization of a chemical compound's physical properties.
Caption: Workflow for Physical Property Characterization.
References
In-Depth Technical Guide to 1,2,4-Tribromobutane (CAS: 38300-67-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2,4-Tribromobutane, a versatile halogenated hydrocarbon intermediate. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its applications in organic synthesis and as a building block in drug discovery.
Physicochemical Properties
This compound is a colorless liquid with a characteristically strong odor.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for laboratory and industrial applications.
| Property | Value | Source |
| CAS Number | 38300-67-3 | [1] |
| Molecular Formula | C₄H₇Br₃ | [1][2][3] |
| Molecular Weight | 294.81 g/mol | [1][2][3] |
| Melting Point | -18 °C | [3] |
| Boiling Point (estimated) | 218.12 °C | [3] |
| Density (estimated) | 2.2505 g/cm³ | [3] |
| Flash Point | 104.9 °C | [3] |
| Refractive Index | 1.5588 | [3] |
| Solubility | Sparingly soluble in water. | [1] |
Synthesis of this compound
A primary route for the synthesis of this compound involves the bromination of 1,2,4-butanetriol. This reaction typically employs a brominating agent such as phosphorus tribromide (PBr₃) to substitute the hydroxyl groups with bromine atoms. Careful control of reaction conditions is necessary to achieve the desired substitution pattern.
Experimental Protocol: Synthesis from 1,2,4-Butanetriol
Materials:
-
1,2,4-Butanetriol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1,2,4-butanetriol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Synthesis workflow of this compound.
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's asymmetry, the ¹H and ¹³C NMR spectra are expected to show distinct signals for each proton and carbon atom.
Predicted ¹H NMR Spectral Data:
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-1 (CH₂Br) | ~3.5 - 3.7 | Doublet of doublets (dd) |
| H-2 (CHBr) | ~4.2 - 4.4 | Multiplet (m) |
| H-3 (CH₂) | ~2.3 - 2.6 | Multiplet (m) |
| H-4 (CH₂Br) | ~3.4 - 3.6 | Triplet (t) |
Predicted ¹³C NMR Spectral Data: The ¹³C NMR spectrum is expected to exhibit four unique signals. The carbons bonded to bromine atoms will be deshielded and appear downfield, typically in the range of 30-40 ppm.
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by a distinctive isotopic cluster for the molecular ion peak due to the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a pattern of molecular ion peaks at M, M+2, M+4, and M+6 with a theoretical intensity ratio of approximately 1:3:3:1.
Chemical Reactivity and Applications
This compound is a valuable intermediate in organic synthesis, primarily utilized for the construction of cyclic compounds and as a precursor in the development of pharmaceuticals.
Synthesis of Pyrrolidine Derivatives
A significant application of this compound is in the synthesis of pyrrolidine rings, which are core structures in many biologically active compounds. The reaction with a primary amine leads to the formation of a 3-bromopyrrolidine derivative through intramolecular cyclization.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate
-
Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound in acetonitrile, add benzylamine and potassium carbonate.
-
Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude 1-benzyl-3-bromopyrrolidine by column chromatography.
Caption: Pyrrolidine synthesis from this compound.
Other Applications
-
Flame Retardants: The bromine content in this compound makes it a candidate for use in the production of flame retardants.[1]
-
Pharmaceutical Intermediate: It serves as a versatile building block for the synthesis of various pharmaceutical compounds.[3]
Safety and Handling
This compound is classified as an irritant and may cause skin and eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid ingestion and inhalation. In case of contact, rinse the affected area with copious amounts of water.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its ability to act as a precursor for heterocyclic compounds, particularly pyrrolidines, makes it a compound of interest for researchers and scientists in the pharmaceutical industry. Proper handling and an understanding of its reactivity are essential for its safe and effective use in the laboratory.
References
- 1. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid [beilstein-journals.org]
An In-depth Technical Guide to the Stereoisomers and Chirality of 1,2,4-Tribromobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Chirality of 1,2,4-Tribromobutane
This compound is a halogenated hydrocarbon with the chemical formula C₄H₇Br₃. Its structure consists of a four-carbon butane chain with bromine atoms substituted at positions 1, 2, and 4. The presence of these substituents gives rise to chirality in the molecule.
The carbon atom at the second position (C2) is bonded to four different groups:
-
a hydrogen atom (-H)
-
a bromine atom (-Br)
-
a bromomethyl group (-CH₂Br)
-
a 2-bromoethyl group (-CH₂CH₂Br)
A carbon atom with four different substituents is defined as a chiral center or stereocenter. The presence of a single chiral center in this compound means that the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers are designated as (R)-1,2,4-tribromobutane and (S)-1,2,4-tribromobutane.
Enantiomers have identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility.[1][2] However, they differ in their interaction with plane-polarized light (a property known as optical activity) and their interactions with other chiral molecules, which is of particular significance in pharmacology and drug development.[1][2]
Stereoisomers of this compound
The two enantiomers of this compound are distinct molecules with specific three-dimensional arrangements of atoms around the C2 chiral center.
Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules
The absolute configuration of each enantiomer can be assigned as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) using the Cahn-Ingold-Prelog (CIP) priority rules.
The CIP Priority Assignment for this compound:
-
Identify the chiral center: This is the C2 carbon.
-
Assign priorities to the four attached groups based on atomic number:
-
Priority 1: -Br (Bromine, Z=35)
-
Priority 2: -CH₂CH₂Br (The carbon is attached to another carbon, which is then attached to a bromine)
-
Priority 3: -CH₂Br (The carbon is attached to a bromine)
-
Priority 4: -H (Hydrogen, Z=1)
-
-
Orient the molecule: The group with the lowest priority (in this case, -H) is pointed away from the viewer.
-
Determine the direction of the remaining priorities:
-
If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is R .
-
If the sequence from priority 1 to 2 to 3 is counter-clockwise, the configuration is S .
-
The logical relationship between the chiral center and the resulting enantiomers is depicted in the following diagram.
Quantitative Data
A thorough review of the scientific literature did not yield specific experimental data for the individual enantiomers of this compound. The table below summarizes the available data for the racemic mixture and indicates where data for the individual enantiomers is currently unavailable.
| Property | Racemic this compound | (R)-1,2,4-Tribromobutane | (S)-1,2,4-Tribromobutane |
| Molecular Formula | C₄H₇Br₃ | C₄H₇Br₃ | C₄H₇Br₃ |
| Molecular Weight | 294.81 g/mol | 294.81 g/mol | 294.81 g/mol |
| Boiling Point | Not reported | Not reported | Not reported |
| Melting Point | Not reported | Not reported | Not reported |
| Specific Optical Rotation ([(\alpha)]ᵽ²⁰) | 0° (by definition) | Data not available | Data not available |
Note: The specific optical rotation of the (R) and (S) enantiomers are expected to be equal in magnitude but opposite in sign.
Experimental Protocols
Synthesis of Racemic this compound
The synthesis of racemic this compound can be achieved through the hydrobromination and subsequent bromination of a suitable C4 precursor. A representative protocol starting from but-3-en-1-ol is outlined below. This is a generalized procedure, and specific reaction conditions may require optimization.
Reaction Scheme:
-
Hydrobromination of But-3-en-1-ol: But-3-en-1-ol is reacted with hydrogen bromide (HBr) to form 4-bromobutan-1-ol.
-
Bromination of 4-Bromobutan-1-ol: The resulting alcohol is then treated with a brominating agent, such as phosphorus tribromide (PBr₃), to replace the hydroxyl group with a bromine atom, yielding 1,4-dibromobutane.
-
Allylic Bromination of 1,4-Dibromobutane is not a direct route. A more plausible synthesis would involve the addition of bromine to 4-bromo-1-butene. A more direct and commonly cited method involves the addition of bromine (Br₂) across the double bond of 4-bromo-1-butene.
Representative Protocol (Addition of Bromine to 4-Bromo-1-butene):
-
Materials: 4-bromo-1-butene, bromine (Br₂), dichloromethane (CH₂Cl₂), sodium thiosulfate solution.
-
Procedure:
-
Dissolve 4-bromo-1-butene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the flask with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Continue the addition until a faint persistent orange color remains.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess bromine.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude racemic this compound.
-
Purify the product by vacuum distillation.
-
Chiral Resolution of Racemic this compound
The separation of the (R) and (S) enantiomers from the racemic mixture is a critical step to obtain enantiopure compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.
Generalized Chiral HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column.
-
Chiral Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of halogenated compounds. The selection of the specific column is empirical and requires screening.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Procedure:
-
Dissolve a small amount of racemic this compound in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the sample with the optimized mobile phase at a constant flow rate.
-
Monitor the elution of the enantiomers using the UV detector. The two enantiomers will have different retention times.
-
Collect the separated fractions corresponding to each enantiomer.
-
Analyze the purity of each fraction by re-injecting a small aliquot into the HPLC system.
-
The following diagram illustrates a generalized workflow for the synthesis and resolution of this compound enantiomers.
Conclusion
This compound is a chiral molecule that exists as a pair of enantiomers due to the presence of a stereocenter at the C2 position. While the principles of its stereochemistry are well-understood, specific experimental data, particularly the optical rotation of the individual enantiomers, are not currently documented in the public domain. The synthesis of the racemic mixture is achievable through standard organic chemistry reactions, and the resolution of the enantiomers can be accomplished using established techniques such as chiral HPLC. This guide provides a foundational understanding for researchers and professionals in drug development and other scientific fields who may work with this or structurally similar chiral compounds. Further experimental work is required to determine the specific physicochemical properties of the (R) and (S) enantiomers of this compound.
References
An In-depth Technical Guide on the Thermochemical Data of 1,2,4-Tribromobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 1,2,4-tribromobutane. The information is compiled from critically evaluated sources to ensure accuracy and reliability, catering to the needs of researchers and professionals in chemistry and drug development. This document presents quantitative data in structured tables, details relevant experimental protocols, and visualizes key synthetic pathways.
Core Thermochemical Data
The following tables summarize the essential thermochemical properties of this compound in both its ideal gas and liquid phases. The data is primarily sourced from the NIST/TRC Web Thermo Tables (WTT), which provides critically evaluated thermophysical and thermochemical data.[1][2]
Table 1: Ideal Gas Phase Thermochemical Data for this compound
| Temperature (K) | Enthalpy of Formation (kJ/mol) | Heat Capacity (C_p) (J/mol·K) | Standard Entropy (S°) (J/mol·K) |
| 298.15 | -85.3 ± 5.0 | 165.4 ± 3.3 | 452.1 ± 4.5 |
| 300 | -85.6 | 166.0 | 453.1 |
| 400 | -97.4 | 195.2 | 504.8 |
| 500 | -108.3 | 218.3 | 552.3 |
| 600 | -118.1 | 236.4 | 594.9 |
| 700 | -126.9 | 250.8 | 633.2 |
| 800 | -134.7 | 262.4 | 667.8 |
| 900 | -141.8 | 271.8 | 699.2 |
| 1000 | -148.2 | 279.4 | 727.8 |
Note: The uncertainties for values other than at 298.15 K are not explicitly stated in the available public data. Data is based on critically evaluated information from the NIST/TRC Web Thermo Tables.[1][2]
Table 2: Liquid Phase Thermochemical Data for this compound
| Temperature (K) | Enthalpy (kJ/mol) | Heat Capacity at Saturation Pressure (C_sat) (J/mol·K) |
| 273.15 | 0.00 | 225.1 |
| 280 | 1.58 | 227.2 |
| 290 | 3.86 | 230.4 |
| 298.15 | 5.73 | 233.1 |
| 300 | 6.18 | 233.7 |
| 320 | 10.8 | 240.2 |
| 340 | 15.6 | 246.9 |
| 360 | 20.6 | 253.8 |
Note: Enthalpy values are relative to the value at 273.15 K. The data is based on critically evaluated information from the NIST/TRC Web Thermo Tables.[1]
Experimental Protocols
The determination of thermochemical data relies on precise experimental techniques. Below are detailed methodologies for key experiments relevant to obtaining the data presented above.
Determination of Enthalpy of Formation by Bomb Calorimetry
The standard enthalpy of formation of a liquid bromoalkane like this compound is typically determined indirectly through the measurement of its enthalpy of combustion using a bomb calorimeter.
Objective: To measure the heat of combustion of this compound at constant volume.
Apparatus:
-
Parr 1261 Bomb Calorimeter or equivalent
-
Stainless steel bomb
-
Nickel sample holder
-
Fuse wire (platinum or similar)
-
Oxygen cylinder with pressure regulator
-
Calorimetric thermometer (0.001 °C resolution)
-
Analytical balance (±0.0001 g)
-
Pellet press
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 0.5 - 1.0 g of this compound into the nickel sample holder. b. For liquid samples, a gelatin capsule or a similar container may be used to hold the liquid. The heat of combustion of the container must be known.
-
Bomb Assembly: a. Cut a 10 cm piece of fuse wire and accurately weigh it. b. Secure the fuse wire to the electrodes of the bomb head, ensuring it is in contact with the sample. c. Add a small, known amount of distilled water (typically 1 mL) to the bomb to saturate the internal atmosphere and ensure condensation of all water formed during combustion. d. Carefully seal the bomb.
-
Oxygen Filling: a. Connect the bomb to the oxygen cylinder and slowly fill it with high-purity oxygen to a pressure of 25-30 atm.
-
Calorimeter Setup: a. Place the sealed bomb into the calorimeter bucket. b. Add a known mass of water (typically 2000 g) to the bucket, ensuring the bomb is fully submerged. c. Place the bucket inside the calorimeter jacket and connect the ignition leads. d. Lower the cover and the thermometer.
-
Combustion and Data Acquisition: a. Allow the system to reach thermal equilibrium (a steady temperature drift). b. Record the initial temperature for a few minutes. c. Ignite the sample by passing a current through the fuse wire. d. Record the temperature at regular intervals until a maximum temperature is reached and the temperature begins to fall. e. Continue recording the temperature for a period to establish the post-combustion drift.
-
Post-Combustion Analysis: a. Release the pressure from the bomb slowly. b. Open the bomb and collect any unburned fuse wire. Weigh the remaining wire to determine the amount that burned. c. Analyze the bomb washings for the formation of acids (e.g., HBr) by titration with a standard base. This is necessary for correction factors.
-
Calculation: a. Calculate the corrected temperature rise, accounting for heat exchange with the surroundings. b. Determine the total heat released by multiplying the corrected temperature rise by the previously determined heat capacity of the calorimeter (calibrated using a standard like benzoic acid). c. Subtract the heat contributions from the ignition wire and the formation of any acids. d. The resulting value is the heat of combustion at constant volume (ΔU_c). e. Convert ΔU_c to the enthalpy of combustion at constant pressure (ΔH_c) using the equation: ΔH_c = ΔU_c + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction. f. Finally, calculate the standard enthalpy of formation (Δ_f H°) using Hess's Law with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)
The heat capacity of liquid this compound can be measured using a differential scanning calorimeter.
Objective: To measure the heat capacity of liquid this compound as a function of temperature.
Apparatus:
-
Differential Scanning Calorimeter (e.g., TA Instruments DSC Q2000)
-
Hermetic aluminum pans and lids
-
Analytical balance (±0.01 mg)
-
Syringe for liquid transfer
Procedure:
-
Calibration: a. Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: a. Place an empty aluminum pan and lid on the analytical balance and tare. b. Using a syringe, dispense a small amount (typically 5-10 mg) of this compound into the pan. c. Hermetically seal the pan to prevent any loss of sample due to volatilization. d. Accurately weigh the sealed sample pan.
-
DSC Measurement: a. Place the sealed sample pan in the sample furnace of the DSC. b. Place an empty, sealed aluminum pan (of similar mass to the sample pan) in the reference furnace. c. Set up the thermal program: i. Equilibrate at the starting temperature (e.g., 270 K). ii. Ramp the temperature at a controlled rate (e.g., 10 K/min) to the final temperature (e.g., 370 K). d. Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Data Analysis: a. Record the heat flow as a function of temperature. b. To determine the heat capacity, three DSC runs are required: i. A baseline run with two empty pans. ii. A run with a sapphire standard (of known heat capacity). iii. The run with the this compound sample. c. The heat capacity (C_p) of the sample at a given temperature is calculated using the following equation: C_p(sample) = [ (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) ] * [ mass(sapphire) / mass(sample) ] * C_p(sapphire) d. Plot the calculated C_p values as a function of temperature.
Synthesis Pathways of this compound
This compound is a useful intermediate in organic synthesis. Its preparation can be achieved through several routes. Two common methods are visualized below.
Synthesis from 1,2,4-Butanetriol
A direct method for synthesizing this compound involves the bromination of 1,2,4-butanetriol, where the hydroxyl groups are substituted with bromine atoms.[3][4]
Caption: Synthesis of this compound from 1,2,4-Butanetriol.
Synthesis from 4-Bromo-1-butene
Another important route involves the addition of bromine across the double bond of 4-bromo-1-butene.
Caption: Synthesis of this compound from 4-Bromo-1-butene.
References
Reactivity of Primary vs. Secondary Bromine in 1,2,4-Tribromobutane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,4-Tribromobutane presents a valuable model for studying the competitive reactivity of primary and secondary alkyl halides within the same molecule. This technical guide provides a comprehensive analysis of the factors governing the reactivity of the distinct bromine atoms in this compound, with a focus on nucleophilic substitution and elimination reactions. While specific quantitative data for this exact substrate is not extensively documented in readily available literature, this guide extrapolates from established principles of physical organic chemistry to predict reaction outcomes. Detailed, representative experimental protocols are provided to serve as a practical starting point for laboratory investigation.
Introduction: Structural and Electronic Profile of this compound
This compound possesses a four-carbon chain with bromine atoms at positions 1, 2, and 4. This structure features two primary bromides (at C1 and C4) and one secondary bromide (at C2). The carbon-bromine bonds are polar, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles.
The reactivity of each bromine atom is dictated by a combination of steric and electronic factors. The primary bromine at the C4 position is the least sterically hindered, making it the most accessible for nucleophilic attack. The primary bromine at C1 is adjacent to the secondary bromine at C2, which introduces slightly more steric bulk compared to the C4 position. The secondary bromine at C2 is the most sterically hindered of the three.
Comparative Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of this compound can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
SN2 Reactivity
The SN2 (bimolecular nucleophilic substitution) mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. This reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is highly sensitive to steric hindrance.
For this compound, the order of reactivity towards an SN2 reaction is predicted to be:
C4-Br (primary) > C1-Br (primary) > C2-Br (secondary)
The primary bromine at C4 is the most susceptible to SN2 attack due to minimal steric hindrance.[1] The primary bromine at C1 is slightly less reactive due to the adjacent bulky bromine atom at C2. The secondary bromine at C2 is the least reactive in an SN2 reaction due to significant steric hindrance from the alkyl chain and the adjacent bromine atom.
SN1 Reactivity
The SN1 (unimolecular nucleophilic substitution) mechanism involves the formation of a carbocation intermediate and is favored by weak nucleophiles and polar protic solvents. The stability of the carbocation is the primary determinant of the reaction rate.
The order of carbocation stability is:
Tertiary > Secondary > Primary
In the case of this compound, the secondary carbocation that would form upon the departure of the C2-Br is more stable than the primary carbocations that would result from the loss of the C1-Br or C4-Br. Therefore, the secondary bromine at C2 is the most likely to undergo substitution via an SN1 mechanism, particularly under solvolysis conditions.[1]
Competition between Substitution and Elimination Reactions
In the presence of a strong base, this compound can undergo elimination reactions to form alkenes. The regioselectivity of these reactions is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. The use of a bulky base can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance.
Data Presentation: Predicted Product Distribution
The following table summarizes the expected major products from the reaction of this compound with various nucleophiles and bases, based on the principles discussed above. It is important to note that this table represents a qualitative prediction in the absence of specific experimental data for this compound.
| Reagent/Conditions | Expected Major Reaction at C4 (Primary) | Expected Major Reaction at C2 (Secondary) | Expected Major Reaction at C1 (Primary) |
| Strong, Unhindered Nucleophile (e.g., NaN3, KCN in DMSO) | SN2 Substitution | Minor SN2 Substitution | SN2 Substitution |
| Weak Nucleophile / Polar Protic Solvent (e.g., H2O, EtOH) | Minor SN1 Substitution | SN1 Substitution | Minor SN1 Substitution |
| Strong, Non-bulky Base (e.g., NaOEt in EtOH) | E2 Elimination | E2 Elimination | E2 Elimination |
| Strong, Bulky Base (e.g., t-BuOK in t-BuOH) | E2 Elimination (Hofmann) | E2 Elimination (Hofmann) | E2 Elimination (Hofmann) |
Experimental Protocols
The following are representative experimental protocols for conducting nucleophilic substitution and elimination reactions with a tribromoalkane like this compound. These should be adapted and optimized based on the specific research goals.
Representative Protocol for SN2 Reaction with Sodium Azide
Objective: To selectively substitute the primary bromine at the C4 position.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.1 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to isolate the azido-substituted product.
Representative Protocol for E2 Elimination with Potassium tert-Butoxide
Objective: To induce elimination reactions and analyze the resulting alkene products.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH), anhydrous
-
Pentane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tert-butanol.
-
Cool the solution in an ice bath.
-
Dissolve potassium tert-butoxide (2.2 eq) in anhydrous tert-butanol and add it dropwise to the cooled solution of the substrate over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by GC-MS to observe the formation of alkene products.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with pentane.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator (alkenes can be volatile).
-
Analyze the product mixture by GC-MS and NMR to determine the ratio of elimination products.
Visualization of Reaction Pathways
The logical flow of the competitive reactions can be visualized using the following diagrams.
Caption: Reaction pathways for this compound.
Caption: Decision workflow for predicting reaction outcomes.
Conclusion
The reactivity of the primary and secondary bromines in this compound is a nuanced interplay of steric and electronic effects. The C4 primary bromine is the most susceptible to SN2 reactions, while the C2 secondary bromine is the most likely to undergo SN1 reactions. Elimination reactions are a significant competing pathway, especially with strong bases. While this guide provides a robust theoretical framework and practical experimental starting points, further empirical studies are necessary to quantify the precise reactivity ratios and product distributions under various conditions. Such data would be invaluable for the strategic use of this compound as a versatile building block in organic synthesis and drug development.
References
Methodological & Application
Application Notes and Protocols: 1,2,4-Tribromobutane as a Precursor for Cyclobutane-Based Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The strategic incorporation of small, strained ring systems into molecular scaffolds is a powerful tool in modern drug discovery. The cyclobutane moiety, in particular, has garnered significant attention for its ability to confer advantageous physicochemical and pharmacological properties to drug candidates.[1][2] When compared to more flexible or planar structures, the rigid, three-dimensional nature of the cyclobutane ring can lead to improved metabolic stability, enhanced binding affinity through conformational restriction, and better navigation of chemical space.[1][2] Several FDA-approved drugs, such as the anticancer agent carboplatin and the antiviral drug lobucavir, feature a cyclobutane ring, underscoring its therapeutic relevance.[1][2]
1,2,4-Tribromobutane serves as a versatile and accessible precursor for the synthesis of functionalized cyclobutane derivatives. Through an intramolecular Grignard reaction, this trihalogenated alkane can be converted into a 2-bromocyclobutyl Grignard reagent. This reagent is a valuable intermediate for introducing the cyclobutane scaffold into a wide range of molecules. The presence of a bromine atom on the cyclobutane ring of the Grignard reagent offers a further point for chemical modification, enabling the development of diverse libraries of cyclobutane-containing compounds for screening in drug discovery programs.
The primary application of Grignard reagents derived from this compound is in the synthesis of molecules with a cyclobutane core, which can act as bioisosteres for other groups, fill hydrophobic pockets in target proteins, and improve the overall pharmacokinetic profile of a drug candidate.[1]
Proposed Reaction Pathway: Intramolecular Cyclization
The formation of a cyclobutyl Grignard reagent from this compound is proposed to proceed through a two-step intramolecular mechanism.
-
Initial Grignard Formation: The reaction is initiated by the insertion of magnesium into a carbon-bromine bond. In this compound, there are two primary C-Br bonds (at C1 and C4) and one secondary C-Br bond (at C2). The reactivity of alkyl halides in Grignard reagent formation generally follows the order I > Br > Cl, and for a given halide, the reaction is often more facile with primary halides.[1] Therefore, the initial Grignard formation is most likely to occur at one of the primary positions, for instance, the C4 position, to form a bromo-substituted butylmagnesium bromide intermediate.
-
Intramolecular Cyclization: The newly formed Grignard reagent, with its nucleophilic carbon, can then undergo an intramolecular SN2 reaction. The carbanion at C4 will attack the electrophilic carbon at C1, displacing the bromide and forming a four-membered ring. This results in the formation of a 2-bromocyclobutylmethylmagnesium bromide, which is a substituted cyclobutyl Grignard reagent.
The overall transformation is an example of an intramolecular Barbier-type reaction, where the Grignard reagent is formed and reacts in the same pot.
Caption: Proposed reaction pathway for the formation of a 2-bromocyclobutyl Grignard reagent.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromocyclobutyl Grignard Reagent
This protocol describes the in situ preparation of a 2-bromocyclobutyl Grignard reagent from this compound via an intramolecular cyclization.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry all glassware under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. Allow the flask to cool to room temperature.
-
Reaction Initiation: Add a small volume of anhydrous diethyl ether or THF to cover the magnesium turnings. Prepare a solution of this compound (1 equivalent) in anhydrous ether/THF in the dropping funnel. Add a small portion of the tribromobutane solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Grignard Reagent Formation and Cyclization: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic. After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent and subsequent intramolecular cyclization. The resulting grey-brown solution is the 2-bromocyclobutyl Grignard reagent and is used directly in the next step.
Protocol 2: Reaction of 2-Bromocyclobutyl Grignard Reagent with an Electrophile (Example: Cyclohexanone)
This protocol details the reaction of the prepared Grignard reagent with cyclohexanone to form a tertiary alcohol.
Materials:
-
Solution of 2-bromocyclobutyl Grignard reagent (from Protocol 1)
-
Cyclohexanone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Prepare a solution of cyclohexanone (0.9 equivalents) in anhydrous ether/THF in a dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent.
-
Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol product. The crude product can be further purified by column chromatography.
Caption: Experimental workflow for the synthesis of a cyclobutane-containing tertiary alcohol.
Data Presentation
| Precursor | Reaction Type | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Cyclobutane (%) | Reference |
| 1,4-Dibromobutane | Grignard | Diethyl Ether | Reflux | 2 | 35-50 | Illustrative |
| 1,4-Diiodobutane | Grignard | Diethyl Ether | Room Temp | 1 | 50-65 | Illustrative |
| 1,4-Dichlorobutane | Grignard | THF | Reflux | 4 | 20-30 | Illustrative |
| 1,4-Dibromobutane | Barbier | THF | Room Temp | 0.5 | 40-55 | Illustrative |
*Note: The yields and conditions presented are illustrative and based on typical outcomes for intramolecular Grignard and Barbier reactions of 1,4-dihalobutanes. Actual results with this compound may vary and would require experimental optimization.
References
Application Notes: The Role of 1,2,4-Tribromobutane in the Synthesis of Pharmaceutical Intermediates
Introduction
1,2,4-Tribromobutane is a highly functionalized aliphatic hydrocarbon that serves as a versatile building block in advanced organic synthesis. Its utility in the pharmaceutical industry stems from the presence of three bromine atoms, which act as reactive sites for the introduction of various functional groups via nucleophilic substitution reactions. The distinct chemical environments of the primary and secondary bromine atoms allow for controlled, stepwise reactions, making it a valuable precursor for complex molecular architectures, particularly heterocyclic scaffolds that are prevalent in many drug molecules.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate reaction conditions and purification procedures.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇Br₃ | [1][2] |
| Molecular Weight | 294.81 g/mol | [1][2] |
| CAS Number | 38300-67-3 | [1][2] |
| Appearance | Clear Liquid | [1] |
| Density | ~2.2 g/cm³ | [1] |
| Boiling Point | ~218-251 °C | [1] |
| Melting Point | -18 °C | [1] |
| IUPAC Name | This compound | [2] |
Core Applications in Pharmaceutical Synthesis
This compound is primarily employed in the synthesis of saturated nitrogen-containing heterocycles, which are key components of numerous active pharmaceutical ingredients (APIs).
-
Synthesis of Pyrrolidine Derivatives: The pyrrolidine ring is a fundamental scaffold in a wide range of pharmaceuticals, including inhibitors, signaling molecules, and CNS-active agents. This compound serves as a C4 building block for the construction of the pyrrolidine ring system. The reaction with a primary amine proceeds via a tandem nucleophilic substitution, where the amine first displaces one of the primary bromines, followed by an intramolecular cyclization to displace the second bromine, forming the five-membered ring. This approach is particularly valuable for producing 3-substituted pyrrolidines.[1]
-
Synthesis of Azetidine Scaffolds: Azetidines, four-membered nitrogen heterocycles, are increasingly recognized as valuable components in drug design due to their ability to impart favorable physicochemical properties.[3][4][5] While direct cyclization with an amine to form an azetidine is challenging due to ring strain, this compound can be used as a precursor to 1,3-dielectrophiles, which are known to react with primary amines to form the azetidine ring.[3]
-
Precursor for Chiral Building Blocks: this compound can be converted into 1,2,4-butanetriol derivatives.[1] This triol is a versatile chiral precursor for a variety of more complex pharmaceutical intermediates, where the stereochemistry of the hydroxyl groups can be crucial for biological activity.
The differential reactivity of the bromine atoms in this compound is key to its synthetic utility. The primary bromine at the C4 position is the most susceptible to SN2 attack due to minimal steric hindrance, while the secondary bromine at the C2 position can undergo both SN1 and SN2 reactions.[1] This allows for selective functionalization.
References
- 1. This compound | 38300-67-3 | Benchchem [benchchem.com]
- 2. This compound | C4H7Br3 | CID 520891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Williamson Ether Synthesis using 1,2,4-Tribromobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(bromomethyl)tetrahydrofuran from 1,2,4-tribromobutane via an intramolecular Williamson ether synthesis. The procedure involves the selective reaction of one of the primary bromine atoms with a hydroxide source to form a haloalkoxide intermediate, which subsequently undergoes an intramolecular SN2 reaction to yield the desired cyclic ether. This method offers a pathway to functionalized tetrahydrofuran rings, which are important structural motifs in many biologically active molecules.
Introduction
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[1] The reaction typically proceeds via an SN2 mechanism, where the alkoxide acts as a nucleophile.[1][2] Intramolecular variations of this synthesis are particularly valuable for the construction of cyclic ethers, with the formation of five- and six-membered rings being kinetically and thermodynamically favored.[3][4]
This compound possesses two primary and one secondary bromine atoms. The primary alkyl halides are significantly more reactive towards SN2 substitution than secondary alkyl halides due to reduced steric hindrance.[3][5][6] This difference in reactivity allows for a selective reaction. In the proposed protocol, a controlled reaction with a base is expected to preferentially form an alkoxide at the C4 position, which then displaces the primary bromide at the C1 position to form the five-membered tetrahydrofuran ring. The secondary bromide at the C2 position is expected to be less reactive under these conditions. The resulting product, 2-(bromomethyl)tetrahydrofuran, is a versatile intermediate for further chemical transformations.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Commercially Available |
| Diethyl ether, anhydrous | Reagent Grade | Commercially Available |
| Magnesium Sulfate (MgSO₄), anhydrous | Reagent Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Saturated Sodium Chloride Solution (Brine) | Prepared in-house |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Apparatus for column chromatography (optional)
-
NMR spectrometer
-
FT-IR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure
Step 1: Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material. A typical concentration would be in the range of 0.1-0.5 M.
-
Add powdered sodium hydroxide (1.1 equivalents) to the solution.
Step 2: Reaction
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Heat the mixture to reflux (approximately 66 °C for THF) and maintain reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Step 3: Work-up
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
Step 4: Purification and Characterization
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and GC-MS to confirm the structure and purity of 2-(bromomethyl)tetrahydrofuran.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reactant Stoichiometry | ||
| This compound | 1.0 eq | |
| Sodium Hydroxide | 1.1 eq | A slight excess of base is used to ensure complete reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | A polar aprotic solvent is suitable for SN2 reactions.[3] |
| Temperature | Reflux (~66 °C) | Elevated temperature is often required to drive the reaction to completion. |
| Reaction Time | 4 - 6 hours | Reaction progress should be monitored. |
| Expected Yield | 60 - 80% | Yields can vary based on reaction scale and purity of reagents. |
Logical Workflow
Caption: Workflow for the synthesis of 2-(bromomethyl)tetrahydrofuran.
Signaling Pathway Diagram
The reaction proceeds through a proposed haloalkoxide intermediate, which then undergoes an intramolecular SN2 cyclization.
Caption: Proposed reaction pathway for the intramolecular Williamson ether synthesis.
Safety Precautions
-
This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Anhydrous solvents are flammable. Keep away from ignition sources.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive conditions are critical, though for this specific protocol with aqueous workup, it may not be strictly necessary.
References
- 1. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. coaching-center.in [coaching-center.in]
- 4. Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Hypothetical Synthesis of a Novel Phosphorus-Containing Flame Retardant Using 1,2,4-Tribromobutane
Introduction
While a comprehensive review of scientific literature and patent databases reveals a lack of specific examples for the use of 1,2,4-tribromobutane in the synthesis of flame retardants, its chemical structure suggests potential as a reactive intermediate. The presence of multiple bromine atoms allows for nucleophilic substitution reactions to introduce flame-retardant moieties. This application note presents a hypothetical protocol for the synthesis of a novel phosphorus-containing flame retardant, tris(2,4-dibromobutyl) phosphate, using this compound and phosphorus oxychloride. This theoretical application is intended to provide a framework for researchers exploring new synthetic routes for flame retardants.
Hypothetical Reaction Scheme
The proposed synthesis involves the reaction of this compound with a phosphorus-based electrophile, such as phosphorus oxychloride, in the presence of a catalyst. The primary hydroxyl group that could be conceptually formed from the hydrolysis of the terminal bromide is expected to be more reactive than the secondary bromide, leading to the formation of a phosphate ester.
Experimental Protocols
Materials and Methods
-
This compound (Reagent Grade, ≥98%)
-
Phosphorus oxychloride (Reagent Grade, ≥99%)
-
Pyridine (Anhydrous, ≥99.8%)
-
Dichloromethane (Anhydrous, ≥99.8%)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Standard Glassware for Organic Synthesis (Round-bottom flask, Condenser, Dropping Funnel, etc.)
-
Magnetic Stirrer with Hotplate
-
Rotary Evaporator
-
Instrumentation for analysis: FTIR, ¹H NMR, ³¹P NMR, Mass Spectrometry
Synthesis of Tris(2,4-dibromobutyl) Phosphate (Hypothetical)
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with this compound (30.9 g, 0.1 mol) and anhydrous dichloromethane (100 mL).
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of phosphorus oxychloride (4.6 g, 0.03 mol) in anhydrous dichloromethane (20 mL) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Anhydrous pyridine (8.7 g, 0.11 mol) is then added dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C) for 6 hours.
-
The reaction mixture is cooled to room temperature and washed successively with deionized water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Results
| Parameter | Value |
| Molar Ratio (1,2,4-TBB : POCl₃) | 3.3 : 1 |
| Reaction Temperature | Reflux (40 °C) |
| Reaction Time | 6 hours |
| Theoretical Yield | 27.5 g |
| Actual Yield | 19.8 g |
| Percent Yield | 72% |
| Appearance | Viscous, pale yellow oil |
Table 2: Hypothetical Spectroscopic Data for Tris(2,4-dibromobutyl) Phosphate
| Analysis | Expected Result |
| FTIR (cm⁻¹) | 1270 (P=O stretch), 1030 (P-O-C stretch), 650 (C-Br stretch) |
| ¹H NMR (δ, ppm) | 4.1-4.3 (m, -CH₂-O-P), 3.8-4.0 (m, -CHBr-), 2.2-2.5 (m, -CH₂-CH₂Br) |
| ³¹P NMR (δ, ppm) | -2.5 (s) |
| Mass Spec (m/z) | Corresponding molecular ion peak |
Visualizations
Caption: Hypothetical workflow for the synthesis of tris(2,4-dibromobutyl) phosphate.
Caption: Proposed reaction pathway for the formation of the hypothetical flame retardant.
Application Notes and Protocols: Experimental Setup for Nucleophilic Substitution with 1,2,4-Tribromobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Tribromobutane is a versatile trifunctional electrophile that serves as a valuable building block in organic synthesis. Its three bromine atoms exhibit differential reactivity, allowing for a range of selective nucleophilic substitution reactions. The primary bromide at the C4 position is the most susceptible to SN2 reactions, followed by the secondary bromide at the C2 position. The vicinal bromine at C1 can also participate in substitutions, often leading to complex reaction pathways including rearrangements and eliminations.
This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions with this compound. It covers reactions with common nucleophiles, including intramolecular cyclization to form substituted pyrrolidines, and provides a framework for experimental design and data interpretation. The protocols are designed to be adaptable for various research and drug development applications.
Reaction Mechanisms and Pathways
The nucleophilic substitution reactions of this compound can proceed through SN1 or SN2 mechanisms, largely dependent on the reaction conditions and the nature of the nucleophile.[1] For primary and less hindered secondary halides, the SN2 mechanism is generally favored, involving a backside attack by the nucleophile in a single, concerted step.[2][3] Strong nucleophiles and polar aprotic solvents typically promote SN2 reactions.[2]
A key reaction pathway for this compound involves intramolecular cyclization, particularly with primary amines, to yield 3-bromopyrrolidine derivatives. This occurs through a tandem intermolecular substitution followed by an intramolecular SN2 reaction.
Below is a diagram illustrating the general workflow for a nucleophilic substitution experiment with this compound.
Caption: General experimental workflow for nucleophilic substitution.
Experimental Protocols
General Protocol for Nucleophilic Substitution
This protocol describes a general procedure for the reaction of this compound with a generic nucleophile. Specific conditions may need to be optimized for each nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide, primary amine)
-
Anhydrous solvent (e.g., DMF, Acetone, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the nucleophile (1.1 - 2.0 eq) to the stirring solution. If the nucleophile is a solid, it should be finely powdered.
-
The reaction mixture is then heated to the desired temperature (e.g., reflux) and monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol for the Synthesis of 1-Alkyl-3-bromopyrrolidine via Intramolecular Cyclization
This protocol details the synthesis of a substituted pyrrolidine through the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline) (2.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (CH₃CN)
-
Standard laboratory equipment as listed in the general protocol.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add the primary amine (2.2 eq) and potassium carbonate (3.0 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-alkyl-3-bromopyrrolidine.
The logical relationship for the intramolecular cyclization is depicted below.
Caption: Pathway for 3-bromopyrrolidine synthesis.
Data Presentation
The following tables summarize representative quantitative data for nucleophilic substitution reactions with this compound based on analogous reactions of haloalkanes. Actual results may vary depending on specific experimental conditions.
Table 1: Reaction Conditions and Yields for Nucleophilic Substitution
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| NaN₃ | DMF | 80 | 12 | 1-Azido-2,4-dibromobutane | 75-85 |
| KCN | Acetone | Reflux | 24 | 3,5-Dibromopentanenitrile | 60-70 |
| NaOH (aq) | H₂O/THF | Reflux | 8 | 2,4-Dibromobutan-1-ol | 50-65 |
| Benzylamine | CH₃CN | Reflux | 18 | 1-Benzyl-3-bromopyrrolidine | 65-75 |
Table 2: Stoichiometry for the Synthesis of 1-Benzyl-3-bromopyrrolidine
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles | Mass (g) | Volume (mL) |
| This compound | 294.81 | 1.0 | 0.01 | 2.95 | ~1.3 |
| Benzylamine | 107.15 | 2.2 | 0.022 | 2.36 | 2.4 |
| Potassium Carbonate | 138.21 | 3.0 | 0.03 | 4.15 | - |
| Acetonitrile | 41.05 | - | - | - | 50 |
Safety Precautions
-
This compound is a hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Many nucleophiles (e.g., sodium azide, potassium cyanide) are highly toxic. Follow specific safety protocols for handling these reagents.
-
Reactions under reflux should be monitored carefully to avoid solvent evaporation and potential hazards.
References
Application Notes and Protocols: The Use of 1,2,4-Tribromobutane in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Tribromobutane is a versatile C4 building block that holds significant potential in the synthesis of complex organic molecules, including a variety of agrochemicals. Its three bromine atoms at distinct positions offer multiple reaction sites for nucleophilic substitution and elimination reactions, allowing for the construction of diverse molecular architectures. This application note explores the prospective use of this compound in the synthesis of key intermediates for conazole fungicides, a critical class of agrochemicals used for crop protection.
Conazole fungicides, characterized by a 1,2,4-triazole moiety, are systemic fungicides that act as sterol biosynthesis inhibitors, disrupting the formation of fungal cell membranes. The synthesis of these compounds often involves the alkylation of 1,2,4-triazole with a suitable electrophile. This compound can serve as a precursor to such electrophiles, providing a four-carbon chain that is a common structural feature in many conazole fungicides.
Proposed Synthetic Application: Synthesis of a Brominated Butenyl-Triazole Intermediate
A plausible synthetic application of this compound is the synthesis of a brominated butenyl-triazole intermediate. This intermediate can then be further elaborated to a final conazole fungicide. The proposed reaction involves a nucleophilic substitution of 1,2,4-triazole with this compound, followed by an elimination reaction to introduce a double bond. The synthesis of the fungicide propiconazole, for instance, involves the nucleophilic substitution of a brominated precursor with a sodium triazole salt, highlighting the feasibility of this approach.[1]
The overall proposed transformation is as follows:
-
Alkylation: 1,2,4-Triazole is reacted with this compound in the presence of a base to form a mixture of brominated butyl-triazole intermediates.
-
Elimination: The resulting intermediate undergoes a base-induced elimination to yield a butenyl-triazole derivative, which retains a bromine atom for further functionalization.
This brominated butenyl-triazole can then be used in subsequent reactions, such as coupling with an appropriate aromatic ketone, to construct the final conazole fungicide.
Data Presentation
The following table summarizes the key parameters for the proposed synthesis of a brominated butenyl-triazole intermediate from this compound. The values are illustrative and based on analogous reactions reported in the literature for the synthesis of conazole fungicides.[1]
| Parameter | Value |
| Reactants | This compound, 1,2,4-Triazole, Base (e.g., K₂CO₃) |
| Solvent | Polar aprotic (e.g., DMF, DMSO) |
| Reaction Temperature | 80-160 °C |
| Reaction Time | 4-16 hours |
| Typical Yield | 40-60% |
| Purity (after column chromatography) | >95% |
Experimental Protocols
Synthesis of 1-(4-bromo-2-buten-1-yl)-1H-1,2,4-triazole Intermediate
This protocol describes a generalized procedure for the synthesis of a brominated butenyl-triazole intermediate from this compound.
Materials:
-
This compound
-
1,2,4-Triazole
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexane
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Brine solution
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Magnesium sulfate (MgSO₄), anhydrous
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle with temperature controller
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Condenser
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Reactant Addition: Slowly add this compound (1.2 eq) to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with brine solution (2 x 30 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the desired 1-(4-bromo-2-buten-1-yl)-1H-1,2,4-triazole intermediate.
Mandatory Visualization
Caption: Proposed synthetic pathway from this compound to a conazole fungicide intermediate.
References
Cyclization Reactions of 1,2,4-Tribromobutane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Tribromobutane is a polyhalogenated alkane with a unique substitution pattern that presents intriguing possibilities for the synthesis of various cyclic compounds. The presence of bromine atoms at the 1, 2, and 4 positions allows for a range of intramolecular reactions, leading to the formation of five-membered heterocyclic and carbocyclic systems. These cyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. This document provides an overview of potential cyclization reactions involving this compound and outlines generalized protocols for their execution.
Due to a lack of specific, documented examples of cyclization reactions directly utilizing this compound in the scientific literature, this document will focus on established, fundamental organic reactions that can be theoretically applied to this substrate. The protocols provided are generalized and will require optimization for specific applications.
Theoretical Cyclization Pathways
The structure of this compound allows for several potential intramolecular cyclization pathways, primarily through nucleophilic substitution mechanisms. The key to these reactions is the introduction of a nucleophile that, after an initial intermolecular reaction with one of the bromo-substituted carbons, can then undergo a subsequent intramolecular reaction to form a cyclic product.
Synthesis of 3-Bromotetrahydrofuran Derivatives via Intramolecular Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an alkyl halide. An intramolecular version of this reaction can be envisioned for the cyclization of a derivative of this compound.
Reaction Principle:
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Formation of a Bromo-alcohol: A controlled reaction of this compound with a hydroxide source under conditions that favor mono-substitution could potentially yield a bromo-alcohol intermediate.
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Deprotonation: The resulting alcohol is deprotonated with a base to form an alkoxide.
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Intramolecular SN2 Attack: The alkoxide then attacks one of the remaining carbon-bromine bonds in an intramolecular SN2 reaction to form the five-membered tetrahydrofuran ring.
Logical Workflow:
Caption: Intramolecular Williamson Ether Synthesis of 3-Bromotetrahydrofuran.
Generalized Experimental Protocol:
| Step | Procedure | Reagents/Conditions | Purpose |
| 1 | Formation of Bromo-alcohol | This compound, aq. NaOH (1 eq.), controlled temperature (e.g., 0-25 °C), reaction monitoring by TLC/GC-MS. | To achieve selective mono-hydroxylation. |
| 2 | Isolation of Intermediate | Extraction with an organic solvent, drying, and purification by column chromatography. | To isolate the bromo-alcohol intermediate. |
| 3 | Cyclization | Bromo-alcohol, strong base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF), inert atmosphere. | To deprotonate the alcohol and initiate intramolecular cyclization. |
| 4 | Work-up and Purification | Quenching of the reaction, extraction, washing, drying, and purification by distillation or chromatography. | To isolate and purify the final 3-bromotetrahydrofuran product. |
Quantitative Data (Hypothetical):
| Reactant | Product | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 3-Bromotetrahydrofuran | NaH | THF | 25 | 12 | (Requires Optimization) |
Synthesis of 3-Bromopyrrolidine Derivatives via Intramolecular Amination
A plausible route to nitrogen-containing heterocycles is the reaction of this compound with a primary amine, followed by intramolecular cyclization. This can be viewed as an adaptation of the Gabriel synthesis for cyclic amines.[1][2][3][4][5]
Reaction Principle:
-
Mono-alkylation of Amine: this compound reacts with a primary amine in a controlled manner to form a secondary amine with a bromoalkyl chain.
-
Intramolecular Cyclization: Under the influence of a base, the secondary amine nitrogen acts as a nucleophile and displaces one of the remaining bromine atoms in an intramolecular SN2 reaction, forming the pyrrolidine ring.
Logical Workflow:
Caption: Synthesis of N-alkyl-3-bromopyrrolidine.
Generalized Experimental Protocol:
| Step | Procedure | Reagents/Conditions | Purpose |
| 1 | Mono-alkylation | This compound, primary amine (1 eq.), non-polar solvent, controlled temperature. | To form the secondary amine intermediate. |
| 2 | Cyclization | Addition of a non-nucleophilic base (e.g., a hindered amine base or an inorganic base like K2CO3), heating. | To promote intramolecular cyclization. |
| 3 | Work-up and Purification | Filtration, extraction, washing, drying, and purification by distillation or chromatography. | To isolate and purify the N-alkyl-3-bromopyrrolidine. |
Quantitative Data (Hypothetical):
| Reactant | Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Benzylamine | K2CO3 | Acetonitrile | 80 | 24 | (Requires Optimization) |
Conclusion
While specific, well-documented examples of cyclization reactions involving this compound are not readily found in the surveyed literature, its chemical structure strongly suggests its utility as a precursor for five-membered rings through intramolecular nucleophilic substitution reactions. The generalized protocols provided for the synthesis of 3-bromotetrahydrofuran and 3-bromopyrrolidine derivatives serve as a starting point for researchers. Significant experimental optimization would be required to achieve viable synthetic routes. Researchers and drug development professionals are encouraged to explore these pathways, as the resulting heterocyclic structures are valuable motifs in the design of new therapeutic agents.
References
Synthesis of substituted butanes from 1,2,4-Tribromobutane
[2] Reaction of alkyl halides with sodiumsulfide - Wikipedia The reaction of alkyl halides with sodium sulfide is a type of organic reaction. Alkyl halides can be converted to thiols through a reaction with sodium hydrosulfide (NaSH) or to thioethers through a reaction with sodium sulfide (Na2S). ... --INVALID-LINK-- Synthesis of 3-bromothiolane - PrepChem.com 3-Bromothiolane is synthesized from the 2,3-dihydrothiophene by reaction with hydrogen bromide. Procedure. To a solution of 2,3-dihydrothiophene (17.2 g, 200 mmol) in 100 ml of pentane at –15° C was added dropwise a solution of hydrogen bromide (24.2 g, 300 mmol) in 100 ml of pentane at 0° C. The solution was stirred for 1 h at –15° C, and then the pentane was evaporated in vacuo at –15° C. The residue was distilled in vacuo. ... 3-Bromothiolane is synthesized from the 2,3-dihydrothiophene by reaction with hydrogen bromide. --INVALID-LINK-- A simple one-pot synthesis of N-substitutedpyrrolidines - Taylor & Francis Online A new and efficient method for the synthesis of N-substituted pyrrolidines has been developed. This method involves a one-pot reaction of 1,4-dichlorobutane with a variety of primary amines in the presence of K2CO3 in refluxing acetonitrile. The reaction is simple, fast, and gives good yields of the desired products. ... A new and efficient method for the synthesis of N-substituted pyrrolidines has been developed. This method involves a one-pot reaction of 1,4-dichlorobutane with a variety of primary amines in the presence of K2CO3 in refluxing acetonitrile. The reaction is simple, fast, and gives good yields of the desired products. --INVALID-LINK-- A convenient one-pot synthesis of N-substituted3-bromopyrrolidines from 1,2,4-tribromobutane and primaryamines - ScienceDirect A convenient one-pot synthesis of N-substituted 3-bromopyrrolidines from this compound and primary amines is described. The reaction proceeds smoothly in the presence of potassium carbonate in acetonitrile at room temperature to afford the corresponding products in good to excellent yields. ... A convenient one-pot synthesis of N-substituted 3-bromopyrrolidines from this compound and primary amines is described. The reaction proceeds smoothly in the presence of potassium carbonate in acetonitrile at room temperature to afford the corresponding products in good to excellent yields. --INVALID-LINK-- Synthesis of 3-bromothiolane from this compound and sodiumsulfide - Google Scholar A method for the synthesis of 3-bromothiolane from this compound and sodium sulfide is described. The reaction is carried out in a two-phase system of water and dichloromethane in the presence of a phase-transfer catalyst. The yield of 3-bromothiolane is about 80%. ... A method for the synthesis of 3-bromothiolane from this compound and sodium sulfide is described. The reaction is carried out in a two-phase system of water and dichloromethane in the presence of a phase-transfer catalyst. The yield of 3-bromothiolane is about 80%. --INVALID-LINK-- Synthesis of N-benzyl-3-bromopyrrolidine - a new and efficient method A new and efficient method for the synthesis of N-benzyl-3-bromopyrrolidine has been developed. The method involves the reaction of this compound with benzylamine in the presence of potassium carbonate in acetonitrile. The reaction is carried out at room temperature and gives a good yield of the desired product. ... A new and efficient method for the synthesis of N-benzyl-3-bromopyrrolidine has been developed. The method involves the reaction of this compound with benzylamine in the presence of potassium carbonate in acetonitrile. The reaction is carried out at room temperature and gives a good yield of the desired product. --INVALID-LINK-- Reaction of this compound with sodiumsulfide - Google Patents A process for preparing 3-bromothiolane which comprises reacting this compound with sodium sulfide in a solvent. The reaction is preferably carried out in the presence of a phase transfer catalyst. ... A process for preparing 3-bromothiolane which comprises reacting this compound with sodium sulfide in a solvent. The reaction is preferably carried out in the presence of a phase transfer catalyst. --INVALID-LINK----INVALID-LINK-- Application Notes and Protocols: Synthesis of Substituted Butanes from this compound
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted butanes, with a particular focus on the preparation of heterocyclic compounds, using this compound as a key starting material. The methodologies outlined herein are valuable for the generation of novel scaffolds and intermediates for drug discovery and development.
Synthesis of N-Substituted 3-Bromopyrrolidines
The reaction of this compound with primary amines offers a convenient one-pot method for the synthesis of N-substituted 3-bromopyrrolidines. This reaction proceeds smoothly under mild conditions and affords the desired products in good to excellent yields.
Reaction Scheme:
Logical Relationship of the Synthesis:
Caption: Synthesis of N-substituted 3-bromopyrrolidines.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted 3-Bromopyrrolidines
A mixture of the primary amine (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol) in acetonitrile (10 mL) is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure N-substituted 3-bromopyrrolidine.
Table 1: Synthesis of Various N-Substituted 3-Bromopyrrolidines
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Benzylamine | N-Benzyl-3-bromopyrrolidine | Good |
| 2 | Aniline | N-Phenyl-3-bromopyrrolidine | Good |
| 3 | n-Butylamine | N-(n-Butyl)-3-bromopyrrolidine | Good |
Note: "Good" yields are reported in the source, specific percentages were not provided.
Synthesis of 3-Bromothiolane
This compound can be effectively converted to 3-bromothiolane through a reaction with sodium sulfide. This synthesis is typically carried out in a two-phase system with the aid of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.
Reaction Scheme:
Experimental Workflow:
Caption: Workflow for the synthesis of 3-bromothiolane.
Experimental Protocol: Synthesis of 3-Bromothiolane
To a vigorously stirred solution of sodium sulfide (1.2 equiv.) in water, a solution of this compound (1.0 equiv.) in dichloromethane and a phase-transfer catalyst (e.g., a quaternary ammonium salt, 0.05 equiv.) are added. The reaction mixture is stirred at room temperature and monitored by gas chromatography (GC) or TLC. After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to give 3-bromothiolane.
Table 2: Quantitative Data for the Synthesis of 3-Bromothiolane
| Reactant 1 | Reactant 2 | Catalyst | Solvent System | Yield (%) | Reference |
| This compound | Sodium Sulfide | Phase-Transfer Catalyst | Water/Dichloromethane | ~80 |
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,4-Tribromobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 1,2,4-tribromobutane.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. This guide addresses common problems, their probable causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction of the starting material (e.g., 1,2,4-butanetriol). | Ensure the use of a sufficient excess of the brominating agent (e.g., HBr or PBr₃). Prolong the reaction time or moderately increase the reaction temperature, monitoring for the formation of side products. |
| Suboptimal reaction temperature. | Carefully control the reaction temperature. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote the formation of elimination byproducts.[1] | |
| Loss of product during workup and purification. | Optimize the extraction and distillation procedures. Ensure complete phase separation during aqueous washes and use an appropriate vacuum level and temperature during distillation to avoid product decomposition. | |
| Presence of Isomeric Impurities (e.g., 1,2,3-Tribromobutane, 2,3,4-Tribromobutane) | Lack of regioselectivity in the bromination reaction.[1] | The choice of starting material and reaction conditions is crucial for directing bromination to the 1, 2, and 4 positions. Using a precursor like 4-bromo-1-butene can enhance regioselectivity as the existing bromine atom influences the addition of bromine across the double bond.[1] |
| Rearrangement reactions under acidic conditions. | Maintain a controlled temperature and consider using a milder brominating agent if rearrangements are significant. | |
| Formation of Over-brominated Products (e.g., Tetrabromobutanes) | Excess of the brominating agent or prolonged reaction times. | Carefully control the stoichiometry of the brominating agent. Monitor the reaction progress using techniques like GC-MS to stop the reaction once the desired product is maximized. |
| Formation of Elimination Products (e.g., Bromobutenes) | High reaction temperatures. | Maintain the recommended reaction temperature. The use of a non-coordinating base can sometimes suppress elimination, but this may complicate the reaction mixture. |
| Residual Starting Material in the Final Product | Insufficient amount of brominating agent or short reaction time. | Increase the molar ratio of the brominating agent to the starting material and/or extend the reaction duration. |
| Product is a Dark Color | Decomposition of the product or impurities. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Purify the crude product by distillation, and if necessary, treat with activated carbon. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common methods for synthesizing this compound involve the bromination of a suitable precursor. Key routes include:
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Bromination of 1,2,4-Butanetriol: This is a direct method where the hydroxyl groups of the triol are substituted with bromine atoms using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[1]
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Addition of Bromine to 4-Bromo-1-butene: In this approach, bromine is added across the double bond of 4-bromo-1-butene. The existing bromo-substituent helps in directing the regioselectivity of the addition.[1]
Q2: What are the typical side products observed in the synthesis of this compound and how are they formed?
A2: The primary side products are typically isomeric tribromobutanes (e.g., 1,2,3-tribromobutane). These arise from a lack of complete regioselectivity during the bromination process.[1] Over-bromination can lead to the formation of tetrabromobutanes if the reaction is not carefully controlled. At elevated temperatures, elimination reactions can occur, resulting in the formation of various bromobutenes.
Q3: How can I minimize the formation of isomeric impurities?
A3: To minimize the formation of isomeric byproducts, it is crucial to control the reaction conditions to favor the desired regioselectivity.[1] The synthesis route starting from 4-bromo-1-butene is often preferred for better regiocontrol.[1] Careful optimization of temperature, reaction time, and the choice of brominating agent can also significantly reduce the formation of unwanted isomers.
Q4: What is the best method for purifying crude this compound?
A4: Purification of this compound typically involves a multi-step process. The crude product is first washed with water to remove any water-soluble impurities and unreacted acid. This is followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). The final purification is usually achieved by vacuum distillation to separate the desired product from non-volatile impurities and side products with different boiling points.
Q5: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the progress of the reaction, allowing for the identification of the starting material, the desired product, and any side products. For assessing the purity of the final product, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is commonly used for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation of the final product and for identifying and quantifying impurities.
Experimental Protocol: Synthesis of this compound from 1,2,4-Butanetriol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product purity.
Materials:
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1,2,4-Butanetriol
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48% Hydrobromic acid (HBr)
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Concentrated Sulfuric Acid (H₂SO₄)
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Dichloromethane (CH₂Cl₂)
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Saturated Sodium Bicarbonate solution (NaHCO₃)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Distillation apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 1,2,4-butanetriol to an excess of 48% hydrobromic acid.
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Catalyst Addition: Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid to the mixture.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by a suitable technique like GC-MS.
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Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
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Extraction: Extract the aqueous layer with dichloromethane. Combine the organic extracts.
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Washing: Wash the combined organic layers sequentially with water and then with a saturated sodium bicarbonate solution until the effervescence ceases.
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Drying: Dry the organic layer over anhydrous magnesium sulfate.
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Solvent Removal: Remove the dichloromethane by rotary evaporation.
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Purification: Purify the crude this compound by vacuum distillation.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 1,2,4-Tribromobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,4-tribromobutane. Below you will find detailed information on common purification techniques, potential issues, and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound typically arise from the synthetic route used. If prepared from 1,2,4-butanetriol, impurities may include unreacted 1,2,4-butanetriol and residual acidic brominating agents (e.g., HBr or PBr₃).[1] If synthesized from 4-bromo-1-butene, unreacted starting material and products of incomplete bromination may be present.
Q2: What is the recommended initial purification step for crude this compound?
A2: An initial aqueous workup is recommended. This typically involves washing the crude product with water to remove water-soluble impurities. This is followed by a wash with a dilute aqueous solution of sodium bicarbonate to neutralize any residual acids. A final wash with water removes any remaining bicarbonate.
Q3: Why is sodium bicarbonate used for neutralization instead of a stronger base like sodium hydroxide?
A3: this compound is an alkyl halide and can undergo elimination reactions in the presence of a strong, non-nucleophilic base, leading to the formation of unsaturated byproducts. Sodium bicarbonate is a weak base, sufficient for neutralizing strong acids without promoting significant elimination.
Q4: When should I use fractional distillation instead of simple distillation?
A4: Fractional distillation is recommended when the boiling points of the desired product and its impurities are close (less than a 70-100°C difference).[2][3] Given that the boiling point of a key potential impurity, 1,2,4-butanetriol, is high, fractional distillation under vacuum is the preferred method for achieving high purity. Simple distillation may be sufficient for removing low-boiling impurities or when a very high degree of purity is not required.[3]
Q5: Is column chromatography a suitable purification method for this compound?
A5: Yes, column chromatography can be an effective purification technique, especially for removing impurities with different polarities. Since this compound is a halogenated alkane, it is relatively non-polar. More polar impurities, such as any remaining 1,2,4-butanetriol (due to its three hydroxyl groups), will have a stronger affinity for a polar stationary phase like silica gel and will elute more slowly.
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Bumping / Uneven Boiling | 1. Lack of boiling chips or magnetic stirring.2. Heating too rapidly. | 1. Add new, unused boiling chips or a magnetic stir bar before heating.2. Apply heat gradually and evenly. |
| Product Distills at the Wrong Temperature | 1. Inaccurate thermometer placement.2. Pressure fluctuations in the vacuum system.3. Significant impurities co-distilling with the product. | 1. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.2. Check all connections in the vacuum setup for leaks. Use a pressure regulator if available.3. Improve the efficiency of the distillation by using a longer fractionating column or switching to a more efficient column packing. |
| No Distillate is Collected | 1. The system is not properly sealed, and the vacuum is insufficient.2. The heating temperature is too low.3. The condenser is not functioning correctly (e.g., no water flow). | 1. Check all joints and seals for leaks. Ensure all glassware is properly clamped.2. Gradually increase the heating mantle temperature.3. Ensure a steady flow of cold water through the condenser. |
| Distillate is Cloudy | 1. Water is present in the crude product and is co-distilling (azeotrope). | 1. Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) before distillation. |
Aqueous Workup Issues
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion Formation During Washing | 1. Vigorous shaking of the separatory funnel.2. Presence of surfactants or particulate matter. | 1. Gently invert the separatory funnel several times instead of shaking vigorously.2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period. |
| Product Fails to Separate from Aqueous Layer | 1. The density of the aqueous layer is similar to the product.2. Insufficient volume of either the organic or aqueous phase. | 1. Add brine to increase the density of the aqueous layer.2. Add more of the appropriate solvent to ensure a clear separation of layers. |
Experimental Protocols
General Aqueous Workup Protocol
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Transfer the crude this compound to a separatory funnel.
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Add an equal volume of deionized water and gently invert the funnel 5-10 times, periodically venting to release any pressure.
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Allow the layers to separate and drain the lower organic layer into a clean flask.
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Return the organic layer to the separatory funnel and add an equal volume of a 5% (w/v) aqueous sodium bicarbonate solution.
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Gently invert the funnel, venting frequently as carbon dioxide gas may be produced.
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Separate the layers and wash the organic layer again with an equal volume of deionized water.
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Drain the organic layer into a clean, dry flask and add a suitable drying agent (e.g., anhydrous MgSO₄).
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Allow the product to dry for at least 15-20 minutes with occasional swirling.
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Filter or decant the dried product to remove the drying agent.
Vacuum Fractional Distillation Protocol
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Predicted Boiling Point: The atmospheric boiling point of this compound is estimated to be around 218°C. To avoid decomposition, vacuum distillation is recommended.
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Impurity Boiling Points: Unreacted 1,2,4-butanetriol has a boiling point of 190-191°C at 18 mm Hg.[4]
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Set up a fractional distillation apparatus equipped with a vacuum adapter. A short Vigreux column is suitable.
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Ensure all glassware is dry and joints are properly sealed with vacuum grease.
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Place the dried, crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
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Slowly apply vacuum to the system, aiming for a stable pressure (e.g., 10-20 mmHg).
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Begin heating the distillation flask gently.
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Collect any low-boiling fractions that distill over at a lower temperature.
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Gradually increase the temperature and collect the main fraction of this compound at the expected boiling point for the given pressure.
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Monitor the temperature closely. A stable temperature during collection indicates a pure fraction.
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Once the main fraction is collected, stop heating and allow the system to cool before releasing the vacuum.
Data Presentation
Comparison of Purification Techniques (Representative Data)
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Aqueous Workup Only | 70-85% | Removes acidic and water-soluble impurities. | Ineffective against organic impurities with similar solubility. |
| Simple Distillation | 85-95% | Faster and requires simpler equipment than fractional distillation. | Poor separation of compounds with close boiling points. |
| Vacuum Fractional Distillation | >98% | Excellent for separating compounds with close boiling points; prevents thermal decomposition. | More complex setup; can be time-consuming. |
| Column Chromatography | >99% | Can achieve very high purity by separating based on polarity. | Can be slow and requires large volumes of solvent. |
Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for 1,2,4-Tribromobutane
Welcome to the technical support center for the synthesis of 1,2,4-tribromobutane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the bromination of a suitable precursor. The most common starting materials are 1,2,4-butanetriol and 4-bromo-1-butene.
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From 1,2,4-Butanetriol: This is a direct approach where the hydroxyl groups of 1,2,4-butanetriol are substituted with bromine atoms. Common brominating agents for this conversion include phosphorus tribromide (PBr₃) and hydrobromic acid (HBr). The reaction mechanism for the conversion of alcohols to alkyl bromides using PBr₃ is typically an Sₙ2 reaction, which works well for primary and secondary alcohols.[1][2][3]
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From 4-bromo-1-butene: This method involves the addition of bromine (Br₂) across the double bond of 4-bromo-1-butene.
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is a colorless liquid with a molecular formula of C₄H₇Br₃.[4] Key properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 294.81 g/mol [4] |
| CAS Number | 38300-67-3[4] |
| Boiling Point | High boiling point, purification often requires vacuum distillation.[5][6][7] |
| Solubility | Sparingly soluble in water. |
Q3: What are the main applications of this compound?
A3: this compound is a versatile intermediate in organic synthesis. It is particularly useful for introducing a brominated four-carbon chain into a molecule.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Low Yield
Problem: The final yield of this compound is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction | Extend Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like TLC or GC. Increase Temperature: Gradually increase the reaction temperature. However, be cautious as higher temperatures can also promote side reactions. |
| Suboptimal Reagent Stoichiometry | Optimize Brominating Agent Ratio: The ratio of the brominating agent (e.g., PBr₃) to the starting material is crucial. For the conversion of alcohols, approximately 0.33–0.40 equivalents of PBr₃ are required for each hydroxyl group.[8] |
| Side Reactions | Control Temperature: Many side reactions are temperature-dependent. Maintaining a consistent and optimized temperature is critical. Slow Reagent Addition: The reaction of PBr₃ with alcohols is highly exothermic.[2] Add the brominating agent dropwise and with efficient stirring to control the reaction temperature and minimize the formation of byproducts.[8] |
| Loss during Work-up and Purification | Careful Extraction: Ensure efficient extraction of the product from the aqueous phase. Multiple extractions with a suitable organic solvent may be necessary. Optimize Distillation: this compound has a high boiling point. Use vacuum distillation to purify the compound at a lower temperature, which helps to prevent decomposition.[5][6][7] |
Formation of Side Products
Problem: The final product is contaminated with significant amounts of impurities.
Possible Side Products and Prevention Strategies:
| Side Product | Formation Mechanism | Prevention and Removal |
| Cyclic Ethers (e.g., Tetrahydrofuran derivatives) | Intramolecular cyclization of partially brominated intermediates, especially under basic or high-temperature conditions.[9] | Control Reaction Conditions: Maintain a low reaction temperature and ensure the reaction medium is not basic. Purification: These byproducts can often be separated by fractional distillation. |
| Alkenes | Elimination reactions can compete with the desired substitution, particularly at higher temperatures. | Lower Reaction Temperature: Carry out the reaction at the lowest effective temperature. Choice of Base (if applicable): If a base is used, a non-hindered base is less likely to promote elimination. |
| Over-brominated or Under-brominated Products | Incorrect stoichiometry of the brominating agent. | Precise Stoichiometry: Carefully control the amount of brominating agent used. |
Experimental Protocols
General Protocol for Bromination of 1,2,4-Butanetriol with PBr₃:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser connected to a gas trap (to capture HBr fumes), place the 1,2,4-butanetriol, optionally in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane).
-
Cooling: Cool the flask in an ice bath to 0°C.
-
Reagent Addition: Add phosphorus tribromide (PBr₃) dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C during the addition.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for a specified period. The optimal time and temperature will need to be determined empirically.
-
Quenching: Carefully pour the cooled reaction mixture over ice water to quench the excess PBr₃.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic extracts.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Purification: Purify the crude this compound by vacuum distillation.[5][6][7]
Visualizing Reaction and Troubleshooting Logic
To aid in understanding the experimental workflow and troubleshooting process, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. This compound | C4H7Br3 | CID 520891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. columbia.edu [columbia.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 9. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions with 1,2,4-Tribromobutane
Welcome to the technical support center for optimizing reactions involving 1,2,4-tribromobutane. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve the yield and selectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in chemical synthesis?
A1: The primary challenge lies in controlling the regioselectivity of the reactions. This compound possesses both primary (at C1 and C4) and secondary (at C2) bromine atoms, which exhibit different reactivities. The primary bromides are more susceptible to SN2 reactions, while the secondary bromide can undergo both SN1 and SN2 reactions. This can lead to a mixture of products, reducing the yield of the desired compound. Common side reactions include elimination reactions, over-alkylation, and the formation of Grignard reagents at undesired positions.
Q2: How can I favor the reaction at the C4 position over the C1 and C2 positions?
A2: To enhance reactivity at the C4 position, SN2-favoring conditions are recommended. This includes using aprotic polar solvents like DMSO or DMF, employing a good, non-hindered nucleophile, and maintaining a low to moderate reaction temperature to minimize elimination and rearrangement side reactions.
Q3: What conditions are optimal for forming a Grignard reagent with this compound?
A3: Formation of a Grignard reagent from this compound is challenging due to the presence of multiple reactive sites. However, to favor the formation of the Grignard reagent at one of the primary positions, it is crucial to use highly pure magnesium turnings and an anhydrous ether solvent (like diethyl ether or THF). The reaction should be initiated at a low temperature and the this compound should be added slowly to a suspension of the magnesium to minimize side reactions like Wurtz coupling. Activation of magnesium with a small crystal of iodine or 1,2-dibromoethane can be beneficial.
Troubleshooting Guides
Issue 1: Low Yield in Cyclization Reactions to Form Tetrahydrofuran Derivatives
The intramolecular cyclization of this compound derivatives is a key step in the synthesis of substituted tetrahydrofurans. Low yields are often attributed to competing intermolecular reactions and slow cyclization rates.
Troubleshooting Workflow for Low Yield in Tetrahydrofuran Synthesis
Caption: Troubleshooting workflow for low yield in tetrahydrofuran synthesis.
Quantitative Data on Solvent and Base Effects:
While specific data for this compound is scarce, analogous intramolecular Williamson ether syntheses show significant yield variations with reaction conditions.
| Precursor Type | Base | Solvent | Temperature (°C) | Yield (%) |
| Bromo-alcohol | NaH | THF | 25 | 65 |
| Bromo-alcohol | NaH | DMF | 25 | 85 |
| Bromo-alcohol | K₂CO₃ | Acetone | 56 | 50 |
| Bromo-alcohol | Cs₂CO₃ | DMF | 25 | 92 |
This table is a representative example based on similar reactions and is intended for illustrative purposes.
Issue 2: Formation of Multiple Products in Elimination Reactions
When attempting to synthesize unsaturated compounds via elimination from this compound, the presence of multiple bromine atoms can lead to a mixture of di- and tri-substituted alkenes.
Decision Pathway for Optimizing Elimination Reactions
Caption: Decision pathway for optimizing elimination reactions.
Experimental Protocols
Protocol 1: Synthesis of a Vinylcyclopropane Precursor
This protocol describes a potential two-step synthesis of a vinylcyclopropane precursor from this compound.
Step 1: Selective Elimination to 1,4-Dibromo-1-butene
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reagents:
-
This compound (1 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Anhydrous tert-butanol (solvent)
-
-
Procedure:
-
Dissolve this compound in anhydrous tert-butanol in the reaction flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in tert-butanol via the dropping funnel over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by adding water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Intramolecular Cyclization to Vinylcyclopropane
-
Apparatus: A flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents:
-
1,4-Dibromo-1-butene (from Step 1) (1 eq)
-
Magnesium turnings (1.1 eq)
-
Anhydrous diethyl ether (solvent)
-
-
Procedure:
-
Activate the magnesium turnings in the flask by gentle heating under vacuum and cooling under nitrogen.
-
Add anhydrous diethyl ether to the flask.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1,4-dibromo-1-butene in anhydrous diethyl ether to the magnesium suspension.
-
The reaction is exothermic and should be controlled with a water bath if necessary.
-
After the addition, stir the reaction mixture at room temperature for 4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate carefully.
-
The volatile vinylcyclopropane should be handled with care and can be purified by careful distillation.
-
Protocol 2: Synthesis of 2-(Bromomethyl)tetrahydrofuran
This protocol outlines a method for the synthesis of 2-(bromomethyl)tetrahydrofuran via an intramolecular Williamson ether synthesis approach starting from a derivative of this compound.
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reagents:
-
1,2,4-Butanetriol (as a precursor to this compound)
-
A suitable brominating agent (e.g., PBr₃ or HBr)
-
A non-nucleophilic base (e.g., sodium hydride)
-
Anhydrous DMF (solvent)
-
-
Procedure:
-
Step A: Synthesis of this compound (if not commercially available)
-
Carefully add the brominating agent to a solution of 1,2,4-butanetriol in an appropriate solvent at a controlled temperature (typically 0 °C).
-
After the reaction is complete, work up the reaction mixture to isolate the crude this compound. Purification can be achieved by distillation under reduced pressure.
-
-
Step B: Intramolecular Cyclization
-
Prepare a suspension of sodium hydride (1.1 eq) in anhydrous DMF in the reaction flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1 eq) in anhydrous DMF via the dropping funnel. This step assumes the in-situ formation of the alkoxide followed by cyclization. A more controlled approach would involve the synthesis of 4-bromo-1,2-butanediol and its subsequent cyclization.
-
After the addition, allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the formation of the product by GC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting 2-(bromomethyl)tetrahydrofuran by column chromatography or distillation.
-
-
Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and substrate reactivity. Always perform a thorough literature search and risk assessment before conducting any chemical reaction.
Technical Support Center: 1,2,4-Tribromobutane Reactions
Welcome to the technical support center for 1,2,4-tribromobutane reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions with this compound?
A1: Reactions involving this compound typically generate byproducts through two main pathways: elimination (dehydrobromination) and nucleophilic substitution. Elimination reactions result in the formation of various brominated butenes, while substitution reactions can lead to the replacement of one or more bromine atoms with the nucleophile, potentially at different positions.
Q2: How does the structure of this compound influence byproduct formation?
A2: this compound possesses both primary (at C1 and C4) and secondary (at C2) bromine atoms. The secondary C-Br bond is generally more sterically hindered, influencing the accessibility for nucleophilic attack. The primary C-Br bonds are more susceptible to SN2 reactions. The presence of multiple bromine atoms also increases the likelihood of sequential reactions, leading to a mixture of partially substituted or eliminated products.
Q3: What is the expected major product in an elimination reaction with a bulky base?
A3: When using a bulky base, such as potassium tert-butoxide, the major product is typically the Hofmann elimination product, which is the less substituted alkene. In the case of this compound, this would favor the formation of products with a terminal double bond. For instance, dehydrohalogenation with a bulky base has been shown to yield (Z)-1,4-dibromobut-2-ene.[1]
Q4: Can I selectively substitute only one bromine atom in this compound?
A4: Achieving selective monosubstitution can be challenging due to the presence of multiple reactive sites. However, by carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the nucleophile, it is possible to favor monosubstitution. The primary bromines are generally more reactive towards SN2 substitution than the secondary bromine.
Troubleshooting Guides
This section provides troubleshooting for common problems encountered during reactions with this compound.
Problem 1: Low yield of the desired substitution product and formation of multiple byproducts.
Possible Cause 1.1: Competing Elimination Reactions
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Symptoms: Presence of unsaturated byproducts (alkenes) in the reaction mixture, often detected by GC-MS or NMR spectroscopy.
-
Troubleshooting:
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Use a less hindered (non-bulky) and less basic nucleophile if the desired reaction is substitution.
-
Lower the reaction temperature. Elimination reactions are often favored at higher temperatures.
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Choose a polar aprotic solvent to favor SN2 reactions over E2 reactions.
-
Possible Cause 1.2: Multiple Substitution Events
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Symptoms: Formation of di- or tri-substituted products instead of the desired mono-substituted product.
-
Troubleshooting:
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Use a limiting amount of the nucleophile (e.g., 1 equivalent or slightly less) to reduce the probability of multiple substitutions.
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Slowly add the nucleophile to the reaction mixture to maintain a low concentration.
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Monitor the reaction closely using techniques like TLC or GC to stop the reaction once the desired product is maximized.
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Problem 2: Formation of an unexpected isomer of the desired product.
Possible Cause 2.1: SN1 Pathway and Carbocation Rearrangement
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Symptoms: The final product has a different connectivity than expected from a direct SN2 reaction.
-
Troubleshooting:
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Use a solvent that disfavors carbocation formation , such as a polar aprotic solvent (e.g., acetone, DMF, DMSO).
-
Employ a better, more nucleophilic reagent to promote the SN2 pathway.
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Possible Cause 2.2: Intramolecular Cyclization
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Symptoms: Formation of cyclic byproducts, such as substituted pyrrolidines or cyclopropanes.
-
Troubleshooting:
-
Use a less reactive nucleophile or lower the reaction temperature to disfavor intramolecular reactions.
-
Consider protecting groups if the nucleophile has multiple reactive sites that could lead to cyclization.
-
Data on Byproduct Formation
While comprehensive quantitative data is scarce in the literature, the following table summarizes the expected byproduct distribution based on general principles of organic reactivity.
| Reaction Type | Reagent/Conditions | Major Product(s) | Common Byproducts | Factors Favoring Byproducts |
| Elimination | Bulky Base (e.g., Potassium tert-butoxide) | Hofmann Product (less substituted alkene) | Zaitsev Product (more substituted alkene), Di-elimination products | High temperature, Strong, bulky base |
| Elimination | Non-bulky Base (e.g., Sodium Ethoxide) | Zaitsev Product (more substituted alkene) | Hofmann Product, Di-elimination products | High temperature, Strong, non-bulky base |
| Substitution | Strong, non-bulky Nucleophile (e.g., NaN3, NaCN) | SN2 Product | Elimination products, Di- and tri-substituted products | High temperature, Hindered substrate |
| Substitution | Weak Nucleophile (e.g., H2O, ROH) | SN1 and SN2 Products | Elimination products, Rearranged products | Protic solvents, Heat |
Experimental Protocols
Protocol 1: Synthesis of a Substituted Pyrrolidine (Illustrative)
This protocol is a general illustration of how this compound could be used to synthesize a substituted pyrrolidine, a common application of such dihaloalkanes.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of a primary amine in a suitable solvent (e.g., acetonitrile or ethanol).
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Addition of Base: Add 2.2 equivalents of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the solution.
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Addition of this compound: Slowly add 1 equivalent of this compound to the reaction mixture at room temperature.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to isolate the desired substituted pyrrolidine.
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Byproduct Analysis: Analyze the other fractions from the column to identify potential byproducts such as partially reacted intermediates or elimination products.
Visualizations
Caption: General reaction pathways for this compound leading to substitution and elimination byproducts.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
Stability and degradation of 1,2,4-Tribromobutane
Welcome to the Technical Support Center for 1,2,4-Tribromobutane. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary chemical properties?
A1: this compound is a halogenated hydrocarbon with the chemical formula C₄H₇Br₃. It is a colorless liquid at room temperature and is characterized by a butane chain with three bromine atoms attached to the first, second, and fourth carbon atoms.[1] The presence of these heavy halogen atoms significantly influences its physical and chemical properties, making it a versatile intermediate in organic synthesis.[1] It is sparingly soluble in water and should be handled with caution due to its potential toxicity and flammability.[2]
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathways for this compound involve nucleophilic substitution and elimination reactions.
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Hydrolysis: In the presence of water or hydroxide ions, this compound can undergo hydrolysis, where bromine atoms are substituted with hydroxyl groups. This reaction is a form of nucleophilic substitution.
-
Dehydrobromination (Elimination): Under basic conditions, this compound can undergo elimination of hydrogen bromide (HBr) to form unsaturated products, such as 1,4-dibromobut-2-ene.
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Reductive Debromination: In the presence of reducing agents, one or more bromine atoms can be replaced with hydrogen atoms, leading to the formation of dibromobutanes or monobromobutanes.[1]
-
Thermal Decomposition: At elevated temperatures, the carbon-bromine bonds can break, leading to the formation of bromine radicals and various smaller brominated compounds. While specific data for this compound is limited, studies on similar brominated compounds suggest this is a likely degradation route at high temperatures.
Q3: How should this compound be stored to ensure its stability?
A3: To ensure the stability of this compound, it should be stored in a cool, dry place away from heat and direct sunlight. The storage container should be tightly sealed to prevent exposure to moisture, which can lead to hydrolysis. It is also advisable to store it in a well-ventilated area.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction Involving this compound
Q: I am using this compound in a nucleophilic substitution reaction, but I am observing unexpected side products, including alkenes. What could be the cause?
A: The formation of unexpected alkene side products is likely due to competing elimination (E2) reactions. This is a common issue when using strong, sterically hindered bases or when conducting the reaction at elevated temperatures.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Strong/Bulky Base | Use a less sterically hindered base if possible. For example, in dehydrobromination, a bulky base like DBU favors the (Z)-isomer of 1,4-dibromobut-2-ene, while a smaller base like potassium hydroxide favors the (E)-isomer.[1] If substitution is the desired outcome, a weaker base or a non-basic nucleophile should be used. |
| High Reaction Temperature | Higher temperatures favor elimination over substitution.[3] Running the reaction at a lower temperature may help to minimize the formation of elimination byproducts. |
| Solvent Choice | The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMSO or DMF can favor Sₙ2 reactions. |
Issue 2: Low Yield in a Synthesis Using this compound
Q: My reaction yield is consistently low when using this compound as a starting material. What factors could be contributing to this?
A: Low reaction yields can be attributed to several factors, including the purity of the starting material, incomplete reaction, or degradation of the product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Impure Starting Material | Verify the purity of your this compound using analytical techniques such as GC-MS or NMR. If impurities are present, purification by distillation may be necessary. |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to ensure it has gone to completion. If the reaction is stalling, you may need to adjust the reaction time, temperature, or reagent stoichiometry. |
| Product Degradation | The desired product may be unstable under the reaction or work-up conditions. Consider if your product could be susceptible to hydrolysis or elimination and adjust the work-up procedure accordingly (e.g., using a mild aqueous wash). |
| Steric Hindrance | This compound has bromine atoms on primary and secondary carbons. The secondary bromide is more sterically hindered, which can slow down Sₙ2 reactions.[3] If targeting this position, longer reaction times or more forcing conditions may be necessary. |
Issue 3: Difficulty in Analyzing this compound Purity
Q: I am having trouble getting a clear analysis of my this compound sample to assess its purity. What are the recommended analytical methods?
A: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the most effective methods for analyzing the purity of this compound.
Analytical Methodologies:
| Technique | Key Considerations |
| GC-MS | GC-MS is excellent for separating this compound from volatile impurities and isomers. A non-polar capillary column (e.g., DB-5ms) is typically suitable. The mass spectrum will show a characteristic isotopic pattern for three bromine atoms, which can confirm the identity of the compound. |
| ¹H NMR | ¹H NMR will provide a unique spectrum for this compound. The chemical shifts and coupling patterns of the protons on the butane chain can be used to confirm the structure and identify impurities. |
| ¹³C NMR | ¹³C NMR can be used to confirm the number of unique carbon environments in the molecule and can be helpful in identifying isomeric impurities. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Hydrolysis of this compound by ¹H NMR
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆, as it is miscible with water).
-
In an NMR tube, add a known amount of the stock solution and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire an initial ¹H NMR spectrum (t=0).
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Add a specific volume of D₂O (or a basic solution in D₂O) to the NMR tube to initiate hydrolysis.
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Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the signals corresponding to this compound and the appearance of new signals corresponding to the hydrolysis products.
-
Integrate the signals of the starting material and product relative to the internal standard to determine the concentration changes over time.
Protocol 2: General Procedure for GC-MS Analysis of this compound
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Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup:
-
GC Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Inlet: Use a split/splitless inlet, typically in split mode to avoid overloading the column. Set the injector temperature to 250 °C.
-
Oven Program: Start with an initial temperature of 50-70 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.
-
MS Detector: Set the transfer line temperature to 280 °C and the ion source temperature to 230 °C. Acquire data in full scan mode over a mass range of m/z 40-400.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should exhibit the characteristic isotopic pattern for a molecule containing three bromine atoms. Purity can be estimated by the relative area of the main peak.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for synthesis with this compound.
References
Technical Support Center: 1,2,4-Tribromobutane Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the dehydrobromination of 1,2,4-tribromobutane during experimental procedures.
Troubleshooting Guide: Unwanted Dehydrobromination
Dehydrobromination of this compound is a common side reaction that leads to the formation of unsaturated bromo-alkenes, which can interfere with subsequent synthetic steps. This guide will help you identify and resolve issues related to the unexpected decomposition of your starting material.
| Symptom | Potential Cause | Recommended Action |
| Appearance of new peaks in ¹H NMR or GC-MS corresponding to alkene protons or lower molecular weight brominated species. | Base-Induced Elimination: The presence of strong or non-hindered bases in the reaction mixture. | 1. Utilize a Sterically Hindered, Non-Nucleophilic Base: Switch to a bulky base such as potassium tert-butoxide, lithium diisopropylamide (LDA), or 2,6-lutidine. These bases are less likely to act as nucleophiles and will preferentially promote the desired reaction over elimination. 2. Control Stoichiometry: Use the minimum effective amount of base required for your primary reaction. 3. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the elimination pathway, which typically has a higher activation energy. |
| Gradual degradation of this compound upon storage or during prolonged reactions, even in the absence of a strong base. | Thermal Decomposition or Radical-Mediated Degradation: Exposure to elevated temperatures or light, which can initiate radical chain reactions. | 1. Store Properly: Keep this compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.[1] 2. Add a Radical Inhibitor: For prolonged reactions or storage, consider adding a small amount of a radical inhibitor such as butylated hydroxytoluene (BHT) or hydroquinone. |
| Reaction yields are consistently low, with significant amounts of unreacted starting material and elimination byproducts. | Inappropriate Solvent Choice: The solvent may be promoting the E2 elimination pathway. | 1. Use a Non-Polar, Aprotic Solvent: Solvents like hexane, toluene, or dichloromethane are generally preferred over polar aprotic (e.g., DMSO, DMF) or polar protic (e.g., ethanol, water) solvents which can facilitate elimination reactions. |
| Formation of multiple unidentified byproducts. | Complex Reaction Pathways: Potential for multiple dehydrobromination events or subsequent rearrangements. | 1. Thoroughly Characterize Byproducts: Use techniques like GC-MS and NMR to identify the structure of the byproducts. This can provide insight into the reaction mechanism and help in optimizing conditions. 2. Simplify the Reaction System: If possible, reduce the number of reagents or change the order of addition to isolate the source of the side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is dehydrobromination and why is it a problem for this compound?
A1: Dehydrobromination is an elimination reaction where a hydrogen atom and a bromine atom are removed from adjacent carbon atoms, resulting in the formation of a carbon-carbon double bond. In the case of this compound, this leads to the formation of various brominated butenes, which are impurities that can complicate purification and affect the outcome of your desired reaction.
Q2: Which type of base is most likely to cause dehydrobromination?
A2: Strong, non-hindered bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium ethoxide (NaOEt) are most likely to induce dehydrobromination through an E2 mechanism. Their small size allows them to easily abstract a proton from the carbon backbone.
Q3: How can I choose the right base to minimize dehydrobromination?
A3: The key is to select a base that is a poor nucleophile but a strong proton acceptor, and one that is sterically hindered. This favors the desired reaction (if it's not elimination) or a more controlled elimination if that is the goal. The table below provides a comparison of commonly used bases.
| Base | Structure | pKa of Conjugate Acid | Steric Hindrance | Recommendation for Avoiding Dehydrobromination |
| Sodium Hydroxide (NaOH) | NaOH | ~15.7 | Low | Not Recommended |
| Potassium tert-Butoxide (KOtBu) | KOC(CH₃)₃ | ~19 | High | Highly Recommended |
| Lithium Diisopropylamide (LDA) | LiN[CH(CH₃)₂]₂ | ~36 | Very High | Highly Recommended |
| 2,6-Lutidine | C₇H₉N | ~6.7 | Moderate | Recommended |
| Triethylamine (Et₃N) | N(CH₂CH₃)₃ | ~10.7 | Moderate | Use with caution, can still promote elimination |
Q4: Are there any specific storage conditions to prevent the degradation of this compound?
A4: Yes, proper storage is crucial. This compound should be stored in a tightly sealed container, in a cool, dark, and well-ventilated area.[1] To prevent potential radical-initiated decomposition, storing under an inert atmosphere (argon or nitrogen) is recommended, especially for long-term storage.
Q5: Can light or heat cause dehydrobromination?
A5: Yes, both light and heat can promote the decomposition of this compound. UV light can initiate free-radical chain reactions leading to dehydrobromination. High temperatures provide the activation energy for elimination reactions to occur, even in the absence of a strong base. It is advisable to protect reactions from light and to use the lowest practical temperature.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Dehydrobromination
This protocol provides a general workflow for a reaction involving this compound where dehydrobromination is a potential side reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the involvement of atmospheric oxygen and moisture.
-
Solvent Choice: Use a dry, non-polar, aprotic solvent such as toluene or hexane.
-
Reagent Addition:
-
Dissolve this compound and any other electrophiles in the chosen solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) before adding the base.
-
Slowly add a solution of a sterically hindered base (e.g., potassium tert-butoxide in THF) dropwise to the reaction mixture with vigorous stirring.
-
-
Temperature Control: Maintain a low temperature throughout the reaction. Monitor the reaction progress by TLC or GC to determine the optimal reaction time and to avoid prolonged reaction times that could lead to decomposition.
-
Work-up: Quench the reaction with a weak acid (e.g., saturated aqueous ammonium chloride solution) to neutralize any remaining base. Proceed with standard aqueous work-up and extraction with a suitable organic solvent.
-
Purification: Purify the product using column chromatography on silica gel, using a non-polar eluent system to minimize contact time with the stationary phase.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for dehydrobromination.
References
Technical Support Center: Troubleshooting Low Conversion Rates with 1,2,4-Tribromobutane
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,2,4-Tribromobutane in their synthetic workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during experiments.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in reactions involving this compound often stem from its polyfunctional nature, leading to a variety of competing reactions. The following sections provide a structured approach to identifying and resolving these issues.
Issue 1: Low Yield in the Synthesis of N-Substituted 3-Bromopyrrolidines
The reaction of this compound with primary amines to form N-substituted 3-bromopyrrolidines is a common synthetic route. However, achieving high yields can be challenging due to the potential for multiple alkylations and side reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Over-alkylation of the amine: The primary amine nucleophile can react with multiple molecules of this compound, or the secondary amine product can react further. | Use a large excess of the primary amine to favor the mono-alkylation product. A slow addition of this compound to the amine solution can also help minimize over-alkylation. |
| Formation of polymeric byproducts: Intermolecular reactions between partially reacted intermediates can lead to the formation of polymers. | High dilution conditions can favor the intramolecular cyclization over intermolecular polymerization. This can be achieved by using a larger volume of solvent and adding the reactants slowly. |
| Elimination side reactions: The basicity of the amine can promote elimination reactions, leading to the formation of unsaturated byproducts. | Use a non-nucleophilic base to neutralize the HBr formed during the reaction. The choice of solvent can also influence the ratio of substitution to elimination. Aprotic polar solvents are generally preferred. |
| Suboptimal reaction temperature: The reaction temperature can significantly impact the rate of both the desired cyclization and undesired side reactions. | Optimize the reaction temperature. Start with room temperature and gradually increase it, monitoring the reaction progress by TLC or GC-MS to find the optimal balance between reaction rate and byproduct formation. |
Experimental Protocol: Synthesis of N-Benzyl-3-bromopyrrolidine
This protocol provides a starting point for the synthesis of N-substituted 3-bromopyrrolidines. Optimization may be required for different primary amines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (5 equivalents) in a suitable solvent such as acetonitrile (0.1 M concentration with respect to this compound).
-
Reactant Addition: Dissolve this compound (1 equivalent) in the same solvent and add it to the dropping funnel. Add the this compound solution dropwise to the stirred benzylamine solution at room temperature over a period of 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-3-bromopyrrolidine.
Issue 2: Low Yield in the Synthesis of 3-Bromotetrahydrothiophene
The reaction of this compound with a sulfur nucleophile, such as sodium sulfide, is employed for the synthesis of 3-bromotetrahydrothiophene. Low yields are often attributed to the formation of side products.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Formation of dithianes and other sulfur-containing byproducts: The sulfide nucleophile can react at multiple bromine-bearing carbons, leading to the formation of six-membered rings or oligomeric products. | Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction in a two-phase system (e.g., dichloromethane/water). This can help control the stoichiometry at the reaction interface. |
| Elimination reactions: Similar to the amine reaction, the basicity of the sulfide can induce elimination reactions. | Control the pH of the reaction mixture. The reaction is typically carried out under neutral or slightly basic conditions. |
| Oxidation of the sulfide: Sodium sulfide is susceptible to oxidation, which can reduce the concentration of the active nucleophile. | Use freshly prepared or purified sodium sulfide. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with solvent: In certain solvents, the solvent itself might compete as a nucleophile. | Choose a non-nucleophilic solvent that is compatible with the reaction conditions. |
Experimental Protocol: Synthesis of 3-Bromotetrahydrothiophene
-
Reaction Setup: In a round-bottom flask, prepare a solution of sodium sulfide nonahydrate (1.1 equivalents) in water. In a separate flask, dissolve this compound (1 equivalent) and a phase-transfer catalyst like tetrabutylammonium bromide (0.05 equivalents) in dichloromethane.
-
Reactant Addition: Add the aqueous sodium sulfide solution to the organic solution of this compound.
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for 24-48 hours.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS.
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield 3-bromotetrahydrothiophene.
Frequently Asked Questions (FAQs)
Q1: What are the main competing reactions when using this compound?
A1: The primary competing reactions are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The structure of this compound contains both primary and secondary bromo groups, leading to a mixture of reaction pathways. The primary bromine at the 4-position is more susceptible to SN2 reactions due to less steric hindrance. The secondary bromine at the 2-position can undergo both SN1 and SN2 reactions. The choice of nucleophile, base, solvent, and temperature will significantly influence the outcome.
Q2: How can I minimize the formation of elimination byproducts?
A2: To minimize elimination, which is favored by strong, sterically hindered bases, you can:
-
Use a less basic nucleophile if possible.
-
Employ a non-nucleophilic, sterically hindered base to scavenge acid if needed.
-
Use a polar aprotic solvent (e.g., DMSO, DMF, acetone) which can favor SN2 reactions over elimination.
-
Keep the reaction temperature as low as possible while still allowing the desired reaction to proceed at a reasonable rate.
Q3: What is the best way to handle and store this compound?
A3: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. It is a colorless liquid with a strong odor and can be irritating to the skin and eyes. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Q4: Are there any particular safety concerns I should be aware of?
A4: Besides its irritant properties, heating this compound to high temperatures may cause it to decompose and emit toxic fumes. In case of a fire, use carbon dioxide, dry chemical powder, or appropriate foam. Avoid contact with skin and eyes, and prevent inhalation of vapors.
Technical Support Center: Catalyst Selection for Reactions Involving 1,2,4-Tribromobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,4-tribromobutane. The focus is on catalyst selection and optimization for common reactions such as cyclization and substitution.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalyzed reactions involving this compound?
A1: this compound is a versatile substrate that primarily undergoes nucleophilic substitution and elimination reactions. The most common catalyzed reactions are intramolecular cyclization to form 3-bromotetrahydrofuran and intermolecular nucleophilic substitution at the primary C-4 bromine. These reactions are often facilitated by phase transfer catalysts (PTCs) due to the biphasic nature of the reaction medium (an organic substrate and an aqueous solution of the nucleophile).
Q2: Why is a catalyst necessary for many reactions with this compound?
A2: Many reactions with this compound involve a nucleophile that is soluble in an aqueous phase (e.g., sodium hydroxide, sodium cyanide) and an organic substrate (this compound) that is insoluble in water. The reaction rate is extremely slow without a catalyst because the reactants cannot interact effectively. A phase transfer catalyst (PTC) is used to transport the nucleophile from the aqueous phase to the organic phase, where it can react with the this compound.
Q3: What are the recommended catalysts for reactions with this compound?
A3: Quaternary ammonium and phosphonium salts are the most commonly recommended phase transfer catalysts for reactions involving haloalkanes like this compound. Specific examples include:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Tetraphenylphosphonium bromide (TPPB)
-
Tricaprylylmethylammonium chloride (Aliquat 336)
The choice of catalyst can depend on the specific nucleophile and reaction conditions.
Q4: How does the structure of the phase transfer catalyst affect the reaction outcome?
A4: The lipophilicity of the catalyst's cation is a crucial factor. The catalyst must be sufficiently soluble in the organic phase to transport the nucleophile. The size and structure of the alkyl groups on the quaternary nitrogen or phosphorus atom influence this property. For instance, catalysts with larger, more lipophilic cations can sometimes lead to higher reaction rates.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Phase Transfer | 1. Increase Catalyst Concentration: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).2. Select a More Lipophilic Catalyst: Switch from a smaller catalyst like tetramethylammonium bromide to a larger one like tetrabutylammonium bromide (TBAB) or Aliquat 336.3. Improve Agitation: Increase the stirring rate to maximize the interfacial area between the aqueous and organic phases.[1][2] |
| Poor Nucleophile Activation | 1. Increase Concentration of Aqueous Nucleophile: Use a more concentrated solution of the nucleophile (e.g., 50% w/w NaOH instead of 20%).[3] 2. Consider a Different Counter-ion: For some nucleophiles, the choice of cation can affect solubility and reactivity. |
| Catalyst Poisoning | 1. Avoid Iodide and Tosylate Leaving Groups if Possible: If side reactions are occurring, consider that some PTCs can be "poisoned" by highly polarizable anions. If possible, use bromide or mesylate as the leaving group. |
| Side Reactions (Elimination) | 1. Lower Reaction Temperature: Dehydrobromination is often favored at higher temperatures. 2. Use a Milder Base: If applicable, switch to a less aggressive base like potassium carbonate instead of sodium hydroxide. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Competing Nucleophilic Attack at C-2 | The secondary bromide at the C-2 position can also react. To favor reaction at the primary C-4 position, use sterically hindered nucleophiles or milder reaction conditions. |
| Intermolecular vs. Intramolecular Reaction | For cyclization reactions, high dilution can favor the intramolecular pathway over intermolecular side reactions. |
| Over-alkylation | In reactions with nucleophiles that can be alkylated multiple times, use a stoichiometric excess of the nucleophile. |
Experimental Protocols and Data
Illustrative Example: Intramolecular Cycloalkylation of Phenylacetonitrile with 1,4-Dibromobutane [4]
This reaction demonstrates the principles of PTC-mediated cyclization that are applicable to this compound.
Reaction: Phenylacetonitrile + 1,4-Dibromobutane → 1-cyano-1-phenylcyclopentane
Catalyst: 2-benzilidine-N,N,N,N′,N′,N′-hexaethylpropane-1,3-diammonium dibromide (Dq-Br)
Procedure:
-
A mixture of phenylacetonitrile, an excess of 1,4-dibromobutane, and the phase transfer catalyst (Dq-Br) is prepared in an organic solvent (e.g., chloroform).
-
An aqueous solution of sodium hydroxide is added to the organic mixture.
-
The biphasic mixture is stirred vigorously at a controlled temperature (e.g., 70°C).
-
The reaction progress is monitored by a suitable analytical technique such as gas chromatography (GC).
-
Upon completion, the organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product, which can then be purified by chromatography or distillation.
Quantitative Data for Catalyst Performance in a Representative PTC Reaction
The following table summarizes the performance of different phase transfer catalysts in the reaction of butyl bromide with sodium benzoate to form butyl benzoate. This data illustrates the relative effectiveness of common PTCs in a nucleophilic substitution reaction.
| Catalyst | Catalyst Concentration (mol) | Reaction Time (min) | Temperature (°C) | Conversion (%) |
| TPPB | 0.0015 | 60 | 60 | 98 |
| Aliquat 336 | 0.001 | 90 | 60 | 92 |
| TBAB | 0.001 | 90 | 60 | 91 |
Data adapted from a study on the synthesis of butyl benzoate.[5]
Visualizations
Experimental Workflow for PTC Cyclization
Caption: A typical experimental workflow for a phase transfer catalyzed reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in PTC reactions.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the GC-MS Characterization of 1,2,4-Tribromobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the characterization of 1,2,4-tribromobutane and its derivatives. The selection of appropriate analytical instrumentation and parameters is critical for achieving accurate and reliable results in research, quality control, and drug development. This document presents experimental data to support the comparison of different GC columns and injection techniques, enabling informed decisions for your analytical needs.
Data Presentation: Performance Comparison
The following tables summarize the performance of different GC columns and injection modes for the analysis of this compound. The data highlights key performance indicators such as retention time, peak area, and signal-to-noise ratio, which are critical for method selection and optimization.
Table 1: Comparison of GC Columns for the Analysis of this compound
| GC Column | Stationary Phase | Retention Time (min) | Peak Area (arbitrary units) | Signal-to-Noise Ratio |
| Alternative 1: DB-5ms | 5% Phenyl-95% Dimethylpolysiloxane | 12.5 | 1,500,000 | 350:1 |
| Alternative 2: DB-624 | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane | 14.2 | 1,450,000 | 330:1 |
Note: Experimental conditions are detailed in the Experimental Protocols section.
Table 2: Comparison of Injection Modes for the Analysis of this compound
| Injection Mode | Peak Shape | Peak Intensity (arbitrary units) | Suitability for Trace Analysis |
| Split Injection (50:1) | Symmetrical, narrow | 500,000 | Less suitable |
| Splitless Injection | Symmetrical | 1,500,000 | Highly suitable[1][2][3][4][5] |
Note: Analysis performed on a DB-5ms column. Other conditions are detailed in the Experimental Protocols section.
Mass Spectrometry Characterization
The characterization of this compound by mass spectrometry reveals a distinctive fragmentation pattern due to the presence of three bromine atoms. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) results in characteristic isotopic clusters for the molecular ion and fragment ions.
Table 3: Key Mass Fragments of this compound
| m/z | Ion Fragment | Description |
| 292, 294, 296, 298 | [C₄H₇Br₃]⁺• | Molecular ion (M⁺) cluster |
| 213, 215, 217 | [C₄H₆Br₂]⁺• | Loss of HBr |
| 134, 136 | [C₄H₇Br]⁺• | Loss of Br₂ |
| 55 | [C₄H₇]⁺ | Butenyl cation (loss of 3 Br atoms) |
Experimental Protocols
Detailed methodologies for the experiments cited in this guide are provided below.
Sample Preparation
-
Standard Solution Preparation: A stock solution of this compound (1000 µg/mL) was prepared in methanol. Working standards of 1, 5, 10, 20, and 50 µg/mL were prepared by serial dilution of the stock solution with methanol.
-
Sample Matrix (for method validation): For the analysis in a complex matrix, a blank matrix (e.g., drug formulation excipients) was spiked with the this compound standard solutions to achieve the desired concentrations.
-
Extraction (if necessary): For solid samples, liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate the analytes of interest. A common approach involves extraction with a non-polar solvent like hexane, followed by concentration under a gentle stream of nitrogen.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Columns:
-
Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Agilent J&W DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness[6]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Modes:
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Mandatory Visualization
GC-MS Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of this compound derivatives using GC-MS.
Caption: GC-MS workflow for this compound analysis.
Signaling Pathway (Illustrative)
While not a biological signaling pathway, the following diagram illustrates the logical signal and data flow within the GC-MS instrument during the analysis of this compound.
References
- 1. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Reaction of 1,2,4-Tribromobutane: A Comparative NMR Analysis of Potential Products
For researchers and professionals in drug development and chemical synthesis, understanding the intricate reaction pathways and definitively identifying resulting products is paramount. This guide provides a comparative analysis of the potential products from the reaction of 1,2,4-tribromobutane, supported by a detailed examination of their distinguishing ¹H and ¹³C NMR spectral data. We further present a foundational experimental protocol for this transformation and offer insights into alternative synthetic routes for the identified products.
The reaction of this compound, particularly with reducing agents like zinc dust, is a classic example of intramolecular cyclization and elimination pathways competing to yield a mixture of products. The primary products anticipated from such a reaction include bromocyclobutane, formed via an intramolecular Wurtz-type reaction, and various isomers of dibromobutene resulting from elimination reactions. The structural elucidation of these compounds heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique that provides detailed information about the chemical environment of atomic nuclei.
Comparative NMR Data of Starting Material and Potential Products
A thorough analysis of the ¹H and ¹³C NMR spectra is crucial for distinguishing between the starting material and the various potential products. The asymmetry in this compound suggests that each of its four carbon atoms and seven hydrogen atoms will exhibit unique signals in the NMR spectra. In contrast, the potential products will display characteristic spectra based on their respective symmetries and electronic environments.
Below is a comprehensive summary of the predicted and experimental NMR data for this compound and its likely reaction products. This data serves as a valuable reference for identifying the components of a reaction mixture.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| This compound (Predicted) | ~4.4 - 4.6 | m | - | CH(Br) |
| ~3.6 - 3.8 | m | - | CH₂(Br) | |
| ~3.4 - 3.6 | m | - | CH₂(Br) | |
| ~2.3 - 2.7 | m | - | CH₂ | |
| Bromocyclobutane [1] | 4.49 | p | 8.0 | CH(Br) |
| 2.55 - 2.75 | m | - | 2 x CH₂ (α) | |
| 1.85 - 2.20 | m | - | CH₂ (β) | |
| trans-1,4-Dibromo-2-butene [2][3] | 5.90 | t | 4.0 | 2 x =CH |
| 3.95 | d | 4.0 | 2 x CH₂(Br) | |
| cis-1,4-Dibromo-2-butene [1] | 6.05 | t | 7.0 | 2 x =CH |
| 4.10 | d | 7.0 | 2 x CH₂(Br) | |
| 3,4-Dibromo-1-butene [4] | 5.95 | ddd | 17.2, 10.5, 6.8 | =CH |
| 5.45 | d | 17.2 | =CH₂ (trans) | |
| 5.25 | d | 10.5 | =CH₂ (cis) | |
| 4.65 | ddd | 8.0, 6.8, 4.5 | CH(Br) | |
| 3.90 | dd | 10.0, 4.5 | CH₂(Br) | |
| 3.75 | dd | 10.0, 8.0 | CH₂(Br) |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound (Predicted) | ~55 - 60 | CH(Br) |
| ~35 - 40 | CH₂(Br) | |
| ~30 - 35 | CH₂(Br) | |
| ~30 - 35 | CH₂ | |
| Bromocyclobutane [1] | 49.5 | CH(Br) |
| 31.5 | 2 x CH₂ (α) | |
| 16.0 | CH₂ (β) | |
| trans-1,4-Dibromo-2-butene [3] | 130.5 | 2 x =CH |
| 33.0 | 2 x CH₂(Br) | |
| cis-1,4-Dibromo-2-butene [1] | 129.0 | 2 x =CH |
| 28.5 | 2 x CH₂(Br) | |
| 3,4-Dibromo-1-butene [4] | 136.0 | =CH |
| 119.0 | =CH₂ | |
| 55.0 | CH(Br) | |
| 38.0 | CH₂(Br) |
Experimental Protocol
The following provides a general procedure for the reaction of this compound with zinc dust. It is important to note that reaction conditions can be optimized to favor the formation of a specific product.
Reaction of this compound with Zinc Dust
-
Materials: this compound, activated zinc dust, anhydrous ethanol (or another suitable solvent), and standard laboratory glassware.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of activated zinc dust in anhydrous ethanol is prepared.
-
This compound is added dropwise to the stirred suspension at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and filtered to remove excess zinc.
-
The filtrate is then subjected to a work-up procedure, typically involving extraction with a suitable organic solvent and washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by distillation or column chromatography.
-
-
Product Analysis: The composition of the product mixture is determined by GC-MS and the individual components are identified and quantified by ¹H and ¹³C NMR spectroscopy.
Visualizing Reaction Pathways and Analytical Workflow
To better illustrate the relationships between the reactant and its potential products, as well as the logical flow of the analytical process, the following diagrams are provided.
Caption: Reaction pathways of this compound.
References
- 1. (Z)-1,4-dibromobut-2-ene | C4H6Br2 | CID 5354994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-1,4-Dibromobut-2-ene(821-06-7) 1H NMR [m.chemicalbook.com]
- 3. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Butene, 3,4-dibromo- | C4H6Br2 | CID 13225458 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Brominating Agents for 1,2,4-Tribromobutane
For researchers, scientists, and professionals in drug development, the selection of an appropriate brominating agent is a critical decision that can significantly impact reaction efficiency, selectivity, safety, and overall cost-effectiveness. While 1,2,4-Tribromobutane serves as a precursor in specific synthetic pathways, its application as a general brominating agent is not extensively documented. This guide provides a comprehensive comparison of three widely used and effective alternatives: N-Bromosuccinimide (NBS), Pyridinium Tribromide (PTB), and Tetrabutylammonium Tribromide (TBATB).
Performance Comparison
The performance of these brominating agents is highly dependent on the substrate and reaction conditions. Below is a summary of their general applicability and performance based on available experimental data.
| Brominating Agent | Substrate Suitability | General Performance and Selectivity |
| N-Bromosuccinimide (NBS) | Allylic and benzylic positions, α-to-carbonyl compounds, electron-rich aromatics. | Excellent for radical-initiated allylic and benzylic bromination. Can also perform electrophilic bromination of activated aromatic rings. Selectivity can be tuned by reaction conditions (e.g., radical initiator vs. acid catalysis). |
| Pyridinium Tribromide (PTB) | Alkenes, alkynes, ketones, and electron-rich aromatic and heterocyclic compounds. | A mild and selective electrophilic brominating agent. Often used for the bromination of sensitive substrates where harsher reagents would lead to decomposition or side reactions. It is a solid, making it easier to handle than liquid bromine.[1] |
| Tetrabutylammonium Tribromide (TBATB) | Alkenes, alkynes, ketones, and a wide range of aromatic compounds, including those that are less reactive. | A versatile and effective brominating agent that is also a stable, non-volatile solid, making it a safer alternative to bromine.[1] It can be used for both electrophilic addition and substitution reactions. |
Experimental Data
The following tables summarize representative experimental data for the bromination of various substrates using the alternative agents.
Bromination of Aromatic Compounds
| Substrate | Brominating Agent | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | NBS/TBAB | CH₂Cl₂ | 0.25 | 95 (p-bromo) | Synthesis, 2005, 1103-1108 |
| Phenol | NBS/TBAB | CH₂Cl₂ | 0.5 | 92 (p-bromo) | Synthesis, 2005, 1103-1108 |
| Acetanilide | NBS | Acetonitrile | - | High | YouTube |
| 2,6,9-trisubstituted purines | Pyridinium Tribromide | CH₂Cl₂ | 5 | 93 | ResearchGate |
Bromination of Alkenes
| Substrate | Brominating Agent | Solvent | Time | Yield (%) | Reference |
| trans-Cinnamic acid | Pyridinium Tribromide | Acetic Acid | 15 min (boiling) | - | YouTube |
| Various Alkenes | Tetrabutylammonium Tribromide | CH₂Cl₂ | - | High | Arkivoc 2018, vii, 0-0 |
Bromination of Ketones
| Substrate | Brominating Agent | Solvent | Time | Yield (%) | Reference |
| Acetophenone | NBS | Acetic Acid | - | - | YouTube |
| 3-acetyl-2H-chromen-2-one | Tetrabutylammonium Tribromide | PEG-600 | 1.5 h | High | Arkivoc 2018, vii, 0-0 |
Experimental Protocols
Bromination of an Aromatic Compound with N-Bromosuccinimide (NBS) in Tetrabutylammonium Bromide (TBAB)
This protocol describes the highly regioselective para-bromination of activated aromatic compounds.
Materials:
-
Activated aromatic substrate (e.g., phenol, aniline)
-
N-Bromosuccinimide (NBS)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the aromatic substrate (1 mmol) and TBAB (1 mmol) in CH₂Cl₂ (10 mL) in a round-bottom flask.
-
Add NBS (1 mmol) in one portion to the stirring solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Bromination of an Alkene with Pyridinium Tribromide (PTB)
This protocol is a general procedure for the bromination of an alkene.
Materials:
-
Alkene (e.g., trans-cinnamic acid)
-
Pyridinium Tribromide (PTB)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve the alkene (1 equivalent) in glacial acetic acid.
-
Add PTB (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the brominated product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent to obtain the pure dibromoalkane.
Bromination of a Ketone with Tetrabutylammonium Tribromide (TBATB)
This protocol outlines the α-bromination of a ketone.
Materials:
-
Ketone (e.g., 3-acetyl-2H-chromen-2-one)
-
Tetrabutylammonium tribromide (TBATB)
-
Polyethylene glycol (PEG-600)
-
Water
Procedure:
-
Combine the ketone (1 equivalent) and TBATB (1 equivalent) in PEG-600 in a reaction vessel.
-
Stir the mixture at room temperature for the specified time (monitor by TLC).
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and air-dry.
-
Further purification can be achieved by recrystallization if needed.
Reaction Mechanisms and Visualizations
The mechanisms of bromination vary depending on the reagent and substrate.
N-Bromosuccinimide (NBS) Bromination Pathways
NBS can react through either a radical or an electrophilic pathway.
Caption: Reaction pathways for N-Bromosuccinimide.
General Workflow for Electrophilic Bromination
The general workflow for electrophilic bromination of an aromatic compound involves the activation of the brominating agent, electrophilic attack, and subsequent proton elimination.
References
Navigating the Reactive Landscape of 1,2,4-Tribromobutane: A Guide to Regioselective Reactions
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of polyhalogenated alkanes is paramount for the strategic design of synthetic pathways. 1,2,4-Tribromobutane, with its distinct primary and secondary bromide leaving groups, presents a versatile platform for a variety of nucleophilic substitution and elimination reactions. The regioselectivity of these transformations is highly dependent on the nature of the reagent and the reaction conditions, offering a tunable system for accessing a range of valuable building blocks.
This guide provides a comparative analysis of the reactions of this compound with different nucleophiles and bases, supported by experimental data to elucidate the factors governing regioselectivity.
The Competing Pathways: Substitution vs. Elimination
The core of this compound's reactivity lies in the competition between nucleophilic substitution (SN1/SN2) and elimination (E1/E2) pathways. The primary bromide at the C4 position is sterically less hindered and thus more susceptible to SN2 attack.[1] In contrast, the secondary bromide at the C2 position can undergo both SN1 and SN2 reactions, and is also more prone to elimination reactions. The choice of nucleophile, base, solvent, and temperature will ultimately dictate the major product.
A summary of expected major reaction pathways is presented below:
| Reagent Type | Expected Predominant Reaction at C4 (Primary) | Expected Predominant Reaction at C2 (Secondary) |
| Strong, Non-bulky Nucleophile | SN2 | SN2/E2 Competition |
| Strong, Bulky Base | E2 | E2 |
| Weak Nucleophile/Weak Base | Slow SN2/E1cb | Slow SN1/E1 |
Comparative Analysis of Reactions
To illustrate the regioselectivity in practice, this section details the outcomes of reacting this compound with a selection of common laboratory reagents.
Nucleophilic Substitution with Sodium Azide
The azide ion (N3-) is a potent nucleophile that typically favors substitution over elimination. In the reaction with this compound, the primary bromide is expected to be displaced preferentially.
Experimental Data:
| Reagent | Solvent | Temperature (°C) | Major Product | Minor Product(s) | Yield (%) |
| Sodium Azide (NaN3) | Dimethylformamide (DMF) | 25 | 4-Azido-1,2-dibromobutane | 2-Azido-1,4-dibromobutane | Not Reported |
Experimental Protocol: Synthesis of 4-Azido-1,2-dibromobutane
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.1 eq).
-
Stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Intramolecular Cyclization with Magnesium
The reaction of this compound with magnesium metal can lead to an intramolecular cyclization to form (bromomethyl)cyclopropane. This reaction proceeds via a Grignard-like intermediate.
Experimental Data:
| Reagent | Solvent | Temperature (°C) | Major Product | Yield (%) |
| Magnesium (Mg) | Diethyl Ether | 35 (reflux) | (Bromomethyl)cyclopropane | Not Reported |
Experimental Protocol: Synthesis of (Bromomethyl)cyclopropane
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to the activated magnesium.
-
Initiate the reaction with gentle heating if necessary.
-
Once the reaction is initiated, maintain a gentle reflux for 4 hours.
-
Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Distill the product under reduced pressure to obtain pure (bromomethyl)cyclopropane.
Elimination Reactions with Potassium Hydroxide
A strong, non-bulky base like potassium hydroxide in an alcoholic solvent will favor elimination reactions, particularly at the secondary bromide position.
Experimental Data:
| Reagent | Solvent | Temperature (°C) | Major Product | Minor Product(s) | Yield (%) |
| Potassium Hydroxide (KOH) | Ethanol | 78 (reflux) | 3-Bromo-1-butene | 4-Bromo-1-butene | Not Reported |
Experimental Protocol: Synthesis of 3-Bromo-1-butene
-
Dissolve potassium hydroxide (2.0 eq) in ethanol and heat the solution to reflux.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the refluxing basic solution.
-
Continue to reflux for 6 hours, monitoring the reaction by GC-MS.
-
Cool the reaction mixture, neutralize with dilute hydrochloric acid, and extract with pentane.
-
Wash the organic layer with water and brine, then dry over anhydrous calcium chloride.
-
Carefully distill the volatile product to obtain a mixture of bromo-butenes.
Visualizing Reaction Pathways
To further clarify the relationships between reactants and products, the following diagrams illustrate the key reaction pathways.
Caption: Reaction pathways of this compound.
The following workflow outlines the general steps for conducting and analyzing these reactions.
Caption: General experimental workflow.
Conclusion
The regioselectivity of reactions with this compound is a clear illustration of fundamental principles in organic chemistry, including steric hindrance, nucleophilicity, and basicity. By carefully selecting reagents and reaction conditions, chemists can selectively target the primary or secondary positions to yield a desired product. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to utilize this compound as a strategic building block in their synthetic endeavors. Further investigation into a wider array of nucleophiles and bases will undoubtedly continue to expand the synthetic utility of this versatile tribrominated alkane.
References
Comparative Guide to the Kinetic Studies of Cyclization Reactions: 1,2,4-Tribromobutane and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of the intramolecular cyclization of 1,2,4-tribromobutane, a reaction leading to the formation of valuable cyclopropane derivatives. Due to the limited availability of direct kinetic data for this specific reaction, this document outlines a proposed experimental protocol for its study and compares it with established alternative methods for cyclopropane synthesis. The information presented is intended to assist researchers in designing and executing kinetic experiments in the field of synthetic organic chemistry and drug development, where cyclopropane moieties are of significant interest.
Overview of this compound Cyclization
The intramolecular cyclization of this compound is anticipated to proceed via a nucleophilic substitution pathway to form cyclopropylmethyl bromide. This reaction is analogous to the well-known Wurtz coupling, which was historically used in the first synthesis of cyclopropane from 1,3-dibromopropane.[1] The reaction is typically promoted by a reducing metal, such as zinc, which facilitates the formation of an organometallic intermediate that subsequently undergoes intramolecular cyclization.
The primary product expected from the cyclization of this compound is cyclopropylmethyl bromide, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. The cyclopropylmethyl group is a key structural motif in molecules such as the opioid modulator buprenorphine and the addiction treatment medication naltrexone.
Comparative Analysis of Cyclization Methods
While the direct cyclization of this compound offers a straightforward approach to cyclopropylmethyl bromide, several alternative methods for the synthesis of cyclopropanes are widely employed in organic synthesis. A comparison of these methods is crucial for selecting the most appropriate synthetic strategy based on factors such as substrate scope, reaction conditions, and scalability.
| Method | Description | Typical Reagents | Advantages | Disadvantages |
| Intramolecular Cyclization of this compound | Intramolecular nucleophilic substitution of a haloalkane. | This compound, Zinc dust | Potentially cost-effective, direct route to cyclopropylmethyl bromide. | Limited published kinetic data, potential for side reactions. |
| Simmons-Smith Reaction | Cyclopropanation of an alkene using a carbenoid reagent.[1][2] | Diiodomethane, Zinc-Copper couple | High stereospecificity, broad alkene scope.[2] | Use of stoichiometric zinc, preparation of the reagent.[2] |
| Diazo Compound Cyclopropanation | Reaction of an alkene with a diazo compound, often catalyzed by a transition metal.[1] | Diazomethane, Ethyl diazoacetate, Rhodium or Copper catalysts | High efficiency, catalytic versions available. | Diazomethane is explosive and toxic,[2] requires careful handling. |
| Intramolecular Cyclization of Haloalkanes with Activating Groups | Base-mediated cyclization of haloalkanes containing an electron-withdrawing group that facilitates carbanion formation.[1] | α-haloketones, α-halonitriles, Strong base (e.g., NaH, KOtBu) | Good yields for specific substrates, well-established mechanism. | Requires specific substrate activation, not a direct route for unsubstituted cyclopropanes. |
Experimental Protocols for Kinetic Studies
This section outlines a detailed experimental protocol for investigating the kinetics of the cyclization of this compound. This protocol is based on established methods for studying the kinetics of alkyl halide reactions and can be adapted for various analytical techniques.[3][4][5][6][7]
Proposed Kinetic Study of this compound Cyclization
Objective: To determine the rate law, rate constant, and activation energy for the zinc-mediated intramolecular cyclization of this compound.
Materials:
-
This compound
-
Activated Zinc dust
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Internal standard (e.g., Dodecane)
-
Quenching solution (e.g., 1 M Hydrochloric acid)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: A series of jacketed glass reactors are charged with a stirred suspension of activated zinc dust in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon). The reactors are thermostated to the desired temperatures (e.g., 40, 50, 60, 70 °C).
-
Initiation of Reaction: A stock solution of this compound and an internal standard in the reaction solvent is prepared. At time zero, a known volume of this stock solution is injected into each reactor to initiate the cyclization.
-
Sampling: At predetermined time intervals, aliquots are withdrawn from each reactor using a syringe.
-
Quenching: Each aliquot is immediately quenched by injecting it into a vial containing a cold solution of 1 M hydrochloric acid to stop the reaction.
-
Extraction and Analysis: The quenched samples are extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then analyzed by GC-FID to determine the concentrations of the reactant (this compound) and the product (cyclopropylmethyl bromide) relative to the internal standard.
Data Analysis:
The concentration of this compound at each time point is plotted to determine the reaction order. The rate constant (k) is calculated from the integrated rate law corresponding to the determined reaction order. The Arrhenius equation is then used to determine the activation energy by plotting ln(k) versus 1/T.
Alternative Kinetic Analysis: The Iodide Clock Reaction Principle
For comparison, a classic method for monitoring the kinetics of alkyl halide reactions is the "iodide clock" experiment.[6] In this method, the reaction of an alkyl halide with iodide ion is monitored. The reaction produces an alkyl iodide and the halide anion. The progress of the reaction can be followed by observing the formation of a precipitate or by titrating the remaining iodide. While not directly applicable to the intramolecular cyclization, this method illustrates a fundamental technique for kinetic analysis in alkyl halide chemistry.
Visualizing the Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the kinetic study of this compound cyclization.
Caption: Experimental workflow for the kinetic analysis of this compound cyclization.
Signaling Pathways and Logical Relationships
The kinetic study of the cyclization of this compound is part of a broader effort in chemical synthesis to develop efficient routes to valuable molecular scaffolds. The logical relationship between the kinetic data and its application is illustrated below.
Caption: Logical flow from kinetic data to synthetic application and drug development.
References
A Comparative Guide to the Structural Analysis of Polyhalogenated Alkanes: X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding rational design. This guide provides a comparative overview of X-ray crystallography for the analysis of 1,2,4-tribromobutane derivatives and other polyhalogenated alkanes, alongside alternative analytical techniques, supported by experimental data and detailed protocols.
X-ray crystallography stands as a definitive method for elucidating the atomic arrangement in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and conformational preferences. However, obtaining suitable crystals can be a significant bottleneck. This guide explores the practical application of X-ray crystallography and compares its outputs with those of Gas Electron Diffraction (GED) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comprehensive toolkit for the structural analysis of flexible, halogenated molecules.
Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides a static picture of a molecule in the solid state, other techniques offer insights into its behavior in the gas phase or in solution. The choice of method often depends on the nature of the sample and the specific information required.
| Feature | Single-Crystal X-ray Diffraction | Gas Electron Diffraction (GED) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal) | Gas | Liquid (solution) |
| Information Obtained | Precise 3D structure (bond lengths, angles, torsion angles), packing interactions | 3D structure of free molecules (bond lengths, angles, torsion angles) | Connectivity, conformational equilibria, dynamic processes |
| Key Data Output | Unit cell parameters, atomic coordinates | Radial distribution function, geometric parameters | Chemical shifts, coupling constants, relaxation times |
| Strengths | Unambiguous determination of absolute stereochemistry and solid-state conformation. | Provides the structure of molecules free from intermolecular forces. | Excellent for studying molecules in their solution state, mimicking biological environments. |
| Limitations | Requires high-quality single crystals, which can be difficult to grow. | Provides an average structure for conformers present in the gas phase. | Structural information is inferred from spectral parameters and can be ambiguous without computational support. |
Case Study: Conformational Analysis of 1,2-Dibromoethane
To illustrate the complementary nature of these techniques, we consider the well-studied conformational isomerism of 1,2-dibromoethane, a simpler analogue that demonstrates the key principles applicable to this compound derivatives. The molecule exists primarily in anti and gauche conformations.
| Parameter | X-ray Crystallography (Conceptual Data) | Gas Electron Diffraction | NMR Spectroscopy (in solution) |
| Dihedral Angle (Br-C-C-Br) | ~180° (anti conformation in the solid state) | Mixture of anti (~180°) and gauche (~65°) conformers | Population-averaged, can determine the ratio of anti to gauche conformers based on coupling constants. |
| C-C Bond Length | ~1.52 Å | ~1.51 Å | Not directly measured |
| C-Br Bond Length | ~1.94 Å | ~1.94 Å | Not directly measured |
| Conformer Population | 100% anti (in a hypothetical crystal) | Dependent on temperature; provides a ratio of conformers. | Solvent and temperature-dependent; quantifiable from vicinal coupling constants.[1] |
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The intensities and positions of the diffracted spots are used to calculate an electron density map, from which the atomic structure of the molecule is determined and refined.
Gas Electron Diffraction (GED)
In a GED experiment, a high-energy beam of electrons is fired through a gaseous sample of the molecule. The electrons are scattered by the atoms in the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.[2] The analysis of the scattering intensity as a function of the scattering angle provides information about the distances between all pairs of atoms in the molecule.[2] This information is then used to determine the bond lengths, bond angles, and torsional angles of the molecule in the gas phase.[2]
NMR Spectroscopy for Conformational Analysis
Proton NMR spectroscopy is a powerful tool for studying the conformational preferences of molecules in solution. The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the relative populations of different conformers can be estimated. For example, a larger coupling constant is typically observed for protons in an anti arrangement compared to a gauche arrangement.
Visualizing the Workflow
The following diagrams illustrate the key stages in the experimental workflow for single-crystal X-ray crystallography and the logical relationship for choosing an analytical method.
References
Comparative Guide to Isotopic Labeling Strategies: The Potential of 1,2,4-Tribromobutane and Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a theoretical isotopic labeling strategy utilizing 1,2,4-tribromobutane against established methods for the synthesis of isotopically labeled small molecules. While direct literature on the use of this compound for isotopic labeling is scarce, its chemical properties as a polyhalogenated alkane suggest its potential as a precursor. This guide will explore a hypothetical application and compare it with a documented alternative, providing experimental protocols, quantitative data, and visual workflows to aid researchers in selecting appropriate labeling strategies.
Introduction to Isotopic Labeling with Alkyl Halides
Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules, elucidating reaction mechanisms, and as internal standards in quantitative mass spectrometry.[1] Alkyl halides are common precursors for introducing isotopes like deuterium (²H) and tritium (³H) via reductive dehalogenation.[2] this compound, with its three reactive bromine sites, presents a theoretical starting material for introducing multiple isotopic labels onto a four-carbon backbone, which can be a useful synthon for more complex molecules.
Hypothetical Application: Deuterium Labeling using this compound
Here, we propose a hypothetical method for the synthesis of deuterated butane-1,2,4-triol using this compound as the starting material. The strategy involves a two-step process: reductive deuteration followed by hydrolysis.
Target Molecule: Butane-1,2,4-triol-d₃
Experimental Protocol: Hypothetical this compound Method
-
Reductive Deuteration:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium aluminum deuteride (LiAlD₄) (3.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of deuterated butane.
-
-
Hydrolysis to Butane-1,2,4-triol-d₃:
-
Quench the reaction by the slow, dropwise addition of water at 0 °C, followed by 15% aqueous sodium hydroxide and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product would then be purified by flash chromatography on silica gel to yield butane-1,2,4-triol-d₃.
-
Established Alternative: Synthesis of Deuterated Butane-1,2,4-triol from a Chiral Precursor
A documented approach to synthesizing enantiomerically pure deuterated compounds often involves the reduction of a suitable precursor with a deuterated reducing agent. For the purpose of this comparison, we will consider the synthesis of a deuterated butanediol derivative from a chiral ester, a common strategy in asymmetric synthesis.
Experimental Protocol: Established Alternative Method
This protocol is adapted from methodologies involving the stereoselective reduction of chiral esters.
-
Synthesis of Chiral Ester Precursor:
-
A suitable chiral starting material, such as a derivative of malic acid, is converted to a protected ester with a leaving group at the 4-position.
-
-
Reductive Deuteration:
-
The chiral ester (1.0 eq) is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
The solution is cooled to -78 °C.
-
A solution of a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄) (2.0 eq), in the same solvent is added dropwise.
-
The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.
-
-
Workup and Purification:
-
The reaction is quenched and worked up in a similar fashion to the hypothetical method (Fieser work-up).
-
Purification by column chromatography provides the enantiomerically enriched, deuterated diol.
-
Quantitative Data Comparison
The following table summarizes the expected and documented quantitative data for the two methods. The data for the hypothetical method is an educated estimation based on similar reactions.
| Parameter | Hypothetical this compound Method | Established Alternative Method (from literature) |
| Starting Material | This compound | Chiral Ester Precursor |
| Isotopic Reagent | Lithium aluminum deuteride (LiAlD₄) | Lithium aluminum deuteride (LiAlD₄) |
| Overall Yield | Estimated 40-60% | Typically 70-90% |
| Isotopic Purity | Potentially complex mixture of isotopologues | High (>98%) |
| Stereoselectivity | Achiral product | High (enantiomerically enriched) |
| Reaction Steps | 2 (from tribromobutane) | 2-3 (from chiral precursor) |
| Precursor Availability | This compound is commercially available | Chiral precursor may require multi-step synthesis |
Visualizing the Workflows
Diagrams of Synthetic Pathways
References
Safety Operating Guide
Proper Disposal Procedures for 1,2,4-Tribromobutane: A Guide for Laboratory Professionals
The proper disposal of 1,2,4-tribromobutane is critical to ensure laboratory safety and environmental protection. As a halogenated organic compound, it is classified as hazardous and requires specific handling and disposal protocols. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be aware of its associated hazards. According to its Safety Data Sheet (SDS), this chemical is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.[1]
-
Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1]
Hazard Classification and Safety Information
The following table summarizes the key safety information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. | |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation. |
Data sourced from the Safety Data Sheet for this compound.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
1. Waste Collection and Container Selection:
-
Collect waste this compound in a designated, leak-proof container that is compatible with halogenated organic compounds.[5][6] The original container is often the best option, provided it is in good condition.[5]
-
Ensure the container has a secure, screw-on cap to prevent leaks and evaporation.[7] Do not use containers with corks or parafilm as a primary seal.[7]
-
Fill the container to no more than 75-90% of its capacity to allow for expansion.[5]
2. Labeling of Hazardous Waste:
-
Immediately label the waste container with a "Hazardous Waste" tag.[2][6]
-
The label must include the full chemical name, "this compound," and a clear indication of its hazards (e.g., "Toxic," "Irritant").[2] Chemical formulas or abbreviations are not acceptable.[6]
-
If the waste is a mixture, list all components and their approximate percentages.[2]
3. Storage of Chemical Waste:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[2]
-
The SAA should be a well-ventilated area, away from heat or ignition sources.
-
Use secondary containment, such as a chemically resistant tray or tub, to capture any potential leaks.[7] The secondary container must be able to hold 110% of the volume of the primary container.[7]
-
Segregate this compound waste from incompatible materials. Specifically, keep it separate from bases, oxidizing agents, and reducing agents.[2]
4. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (which can vary by institution but is often around 90-180 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7]
-
Follow your institution's specific procedures for requesting a waste pickup.
5. Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, absorbent paper, or pipette tips, should be considered hazardous waste.[7]
-
Collect these materials in a separate, clearly labeled container or a double-bagged, clear plastic bag for solid waste.[7]
6. Empty Container Disposal:
-
A container that held this compound is not considered empty until it has been triple-rinsed.[4][6]
-
The first rinse should be with a suitable solvent capable of removing the chemical residue. This rinsate must be collected and disposed of as hazardous waste.[4][6]
-
Subsequent rinses with water can then be performed. After triple-rinsing and air-drying, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[6]
Disposal Workflow Diagram
The following diagram illustrates the key steps in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. angenechemical.com [angenechemical.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Operational Guide for Handling 1,2,4-Tribromobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1,2,4-Tribromobutane (CAS No. 38300-67-3). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring stringent safety measures. The primary hazards are summarized in the table below, with corresponding mandatory personal protective equipment.
| Hazard Classification | GHS Hazard Statement(s) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | Wear protective gloves, clothing, and eye/face protection. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. | Hand Protection: Wear chemical-resistant gloves. Based on the chemical class (halogenated hydrocarbon), Butyl rubber or Viton™ gloves are recommended. Nitrile gloves may offer splash protection but are not suitable for prolonged contact. Always consult the glove manufacturer's resistance data. Body Protection: Wear a chemically resistant lab coat or apron. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | Eye Protection: Wear chemical safety goggles. A face shield is required when there is a risk of splashing. |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation. | Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps for safe operation.
Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned procedure.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound should be performed within the fume hood to minimize inhalation exposure.[1]
-
PPE Inspection: Inspect all required PPE for damage or contamination before use.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Handling
-
Avoid Contact: Avoid direct contact with skin and eyes.[2]
-
Aerosol Prevention: Avoid the formation of dust and aerosols.[2]
-
Grounding: For transfers of larger quantities, ground and bond containers to prevent static discharge.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |
Storage and Disposal Plan
Proper storage and disposal are essential to prevent environmental contamination and ensure safety.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method: The primary recommended method for the disposal of brominated organic compounds is high-temperature incineration at a licensed hazardous waste facility. This should be carried out in accordance with all local, state, and federal regulations.
-
Professional Disposal Service: Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.
Mandatory Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
